1,2-Dichlorobicyclo[2.2.1]heptane
Description
Structure
3D Structure
Properties
CAS No. |
15019-72-4 |
|---|---|
Molecular Formula |
C7H10Cl2 |
Molecular Weight |
165.06 g/mol |
IUPAC Name |
1,2-dichlorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10Cl2/c8-6-3-5-1-2-7(6,9)4-5/h5-6H,1-4H2 |
InChI Key |
LLPWSPJWQKOHBM-UHFFFAOYSA-N |
SMILES |
C1CC2(CC1CC2Cl)Cl |
Canonical SMILES |
C1CC2(CC1CC2Cl)Cl |
Other CAS No. |
15019-72-4 |
Synonyms |
Bicyclo[2.2.1]heptane, 1,2-dichloro-, (1R,2S,4S)-rel- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,2-Dichlorobicyclo[2.2.1]heptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dichlorobicyclo[2.2.1]heptane, a halogenated derivative of the bridged bicyclic hydrocarbon norbornane, is a molecule of significant interest in synthetic organic chemistry. Its rigid, strained ring system and the presence of two chlorine atoms on adjacent carbons make it a valuable intermediate for the synthesis of a variety of complex organic molecules, including pharmaceuticals and materials with unique properties. The stereochemical arrangement of the chlorine atoms, which can exist as exo or endo isomers, further adds to the structural diversity and potential applications of its derivatives. This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on the direct chlorination of norbornene. It includes detailed experimental protocols, a summary of key quantitative data, and visualizations of the reaction pathway and experimental workflow.
Synthesis of this compound via Chlorination of Norbornene
The primary and most direct method for the synthesis of this compound is the electrophilic addition of chlorine to norbornene (bicyclo[2.2.1]heptene). This reaction is known to produce a mixture of several dichlorinated products, including the desired 1,2-dichloro isomers, as well as rearranged products. The product distribution is highly dependent on the reaction conditions, including the solvent and the chlorinating agent used.
Under ionic conditions, the reaction is believed to proceed through a bridged chloronium ion intermediate. Nucleophilic attack by a chloride ion can then occur from either the exo or endo face, leading to the formation of different stereoisomers of this compound. Wagner-Meerwein rearrangement of the carbocation intermediate can also lead to the formation of other isomeric dichloronorbornanes.
A common outcome of the ionic chlorination of norbornene is the formation of exo,exo-2,3-dichloronorbornane and nortricyclyl chloride as the major products. The formation of the tricyclic product arises from the abstraction of a proton from the intermediate carbocation.
Experimental Protocol: Chlorination of Norbornene
The following protocol is a representative procedure for the direct chlorination of norbornene.
Materials:
-
Norbornene
-
Chlorine gas (or a suitable chlorinating agent such as sulfuryl chloride)
-
Anhydrous solvent (e.g., carbon tetrachloride, dichloromethane)
-
Inert gas (e.g., nitrogen, argon)
-
Apparatus for gas introduction (if using chlorine gas)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Apparatus for distillation and/or column chromatography for purification
Procedure:
-
Reaction Setup: A solution of norbornene in an anhydrous solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet. The flask is cooled to the desired reaction temperature (typically between 0 °C and room temperature) using an ice bath or other cooling system.
-
Chlorination: Chlorine gas is bubbled through the stirred solution at a controlled rate. Alternatively, a solution of the chlorinating agent in the same solvent is added dropwise to the norbornene solution. The reaction is typically exothermic and the temperature should be carefully monitored and controlled.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
-
Work-up: Once the reaction is complete, any excess chlorinating agent is removed. This can be achieved by purging the solution with an inert gas or by washing with a solution of a reducing agent (e.g., sodium thiosulfate). The organic layer is then washed with water and brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product, which is a mixture of dichlorinated norbornane isomers, is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to isolate the desired this compound isomers.
Data Presentation
The following tables summarize the key physical and spectroscopic data for this compound and its common isomers produced during the chlorination of norbornene.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₇H₁₀Cl₂ | 165.06 | 15019-72-4 |
Table 1: General Properties of this compound.
| Isomer | Boiling Point (°C/mmHg) | Stereochemistry |
| exo,exo-2,3-Dichlorobicyclo[2.2.1]heptane | Not specified in results | exo addition |
| Nortricyclyl chloride | Not specified in results | Rearrangement product |
| Isomer | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| Various dichlorobicyclo[2.2.1]heptane isomers | Complex multiplets | Pairwise effects of chlorine substituents on chemical shifts have been studied, but specific data for 1,2-isomers are not detailed in the search results. |
Table 3: NMR Spectroscopic Data. Detailed and assigned ¹H and ¹³C NMR data for the specific stereoisomers of this compound are not fully available in the provided search results and would necessitate access to specific research articles with detailed spectral analysis.
Mandatory Visualization
Signaling Pathway: Electrophilic Chlorination of Norbornene
Caption: Electrophilic addition of chlorine to norbornene.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is a classic example of electrophilic addition to a strained bicyclic alkene. The reaction presents interesting stereochemical challenges due to the formation of multiple isomers and rearrangement products. A thorough understanding of the reaction mechanism and careful control of the experimental conditions are crucial for maximizing the yield of the desired 1,2-dichloro isomers. The purification of the product mixture often requires careful fractional distillation or column chromatography. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this versatile synthetic intermediate. Further detailed characterization of the individual stereoisomers would require access to specialized spectroscopic and analytical data from dedicated research publications.
An In-depth Technical Guide to the Physicochemical Properties of 1,2-Dichlorobicyclo[2.2.1]heptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 1,2-Dichlorobicyclo[2.2.1]heptane. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for modeling, synthesis, and safety assessments. This document summarizes key quantitative data in a structured format, outlines relevant experimental protocols, and provides logical diagrams for procedural workflows.
Core Physicochemical Data
This compound, a halogenated bicyclic organic compound, possesses a unique rigid structure that influences its physical and chemical behavior. The following table summarizes its key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀Cl₂ | [1] |
| Molecular Weight | 165.06 g/mol | [1] |
| CAS Registry Number | 15019-72-4 | [1] |
| Appearance | Not specified; likely a liquid or low-melting solid | |
| Boiling Point | 214.8 °C at 760 mmHg | |
| Density | 1.25 g/cm³ | |
| Flash Point | 87 °C | |
| Refractive Index | 1.519 | |
| Solubility | Insoluble in water; likely soluble in nonpolar organic solvents | |
| InChI | InChI=1S/C7H10Cl2/c8-6-3-5-1-2-7(6,9)4-5/h5-6H,1-4H2 | [1] |
| InChIKey | LLPWSPJWQKOHBM-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1CC2(CC1CC2Cl)Cl | [1] |
Experimental Protocols
Determination of Boiling Point (Micro-method)
The boiling point of a small sample of this compound can be determined using a micro-boiling point apparatus, such as a Thiele tube.
Materials:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Small test tube
-
Heat source (e.g., Bunsen burner or oil bath)
-
Sample of this compound
-
Mineral oil or other suitable heating fluid
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
The test tube is attached to the thermometer.
-
The Thiele tube is filled with a high-boiling point mineral oil.
-
The thermometer and test tube assembly are immersed in the Thiele tube.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a steady stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Determination of Density
The density of liquid this compound can be determined using a pycnometer.
Materials:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Thermometer
-
Water bath
-
Sample of this compound
Procedure:
-
The empty pycnometer is cleaned, dried, and weighed accurately.
-
The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.
-
The filled pycnometer is weighed.
-
The temperature of the liquid is recorded.
-
The pycnometer is emptied, cleaned, and filled with distilled water.
-
The pycnometer filled with water is weighed at the same temperature.
-
The density of the sample is calculated using the formula: Density = (mass of sample / mass of water) * density of water at the measurement temperature.
Determination of Solubility
A qualitative assessment of the solubility of this compound in various solvents can be performed through simple mixing tests.
Materials:
-
Test tubes
-
A range of solvents (e.g., water, ethanol, acetone, diethyl ether, hexane)
-
Sample of this compound
Procedure:
-
A small, measured amount of this compound (e.g., 0.1 mL) is placed in a series of test tubes.
-
A measured volume of each solvent (e.g., 1 mL) is added to a separate test tube.
-
Each test tube is agitated (e.g., vortexed or shaken) for a set period.
-
The mixture is allowed to stand and observed for the presence of a single phase (soluble) or two distinct phases (insoluble). The degree of solubility can be qualitatively described (e.g., soluble, partially soluble, insoluble).
Logical and Experimental Workflows
The following diagrams illustrate the logical workflow for the synthesis and purification of a dichlorobicyclo[2.2.1]heptane isomer and the general workflow for characterizing its physicochemical properties.
Caption: A generalized workflow for the synthesis and purification of a dichlorinated bicycloheptane derivative.
Caption: A general workflow for the characterization of the physicochemical properties of a purified chemical compound.
References
An In-Depth Technical Guide to the Stereochemistry of 1,2-Dichlorobicyclo[2.2.1]heptane Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of 1,2-dichlorobicyclo[2.2.1]heptane isomers, molecules of significant interest in synthetic and medicinal chemistry. The rigid bicyclic framework of this structure presents unique stereochemical challenges and opportunities in the synthesis of novel compounds. This document details the synthetic pathways, isomeric outcomes, and the critical role of reaction mechanisms, supported by quantitative data and detailed experimental protocols.
Introduction to the Stereoisomers of this compound
The bicyclo[2.2.1]heptane, commonly known as norbornane, is a bridged bicyclic hydrocarbon. Substitution at the C1 and C2 positions with chlorine atoms gives rise to a number of stereoisomers. The stereochemistry of the chlorine atoms can be described as exo (syn to the one-carbon bridge) or endo (anti to the one-carbon bridge). Consequently, the possible stereoisomers of this compound are:
-
exo,exo-1,2-dichlorobicyclo[2.2.1]heptane
-
endo,endo-1,2-dichlorobicyclo[2.2.1]heptane
-
exo,endo-1,2-dichlorobicyclo[2.2.1]heptane (a racemic mixture of two enantiomers)
The formation and distribution of these isomers are highly dependent on the synthetic route and the underlying reaction mechanism.
Synthesis and Mechanistic Considerations
The primary synthetic route to this compound isomers is the electrophilic addition of chlorine to bicyclo[2.2.1]hept-2-ene (norbornene). This reaction is mechanistically complex and can proceed through either a free-radical or an ionic pathway, leading to different product distributions. Furthermore, the ionic pathway is often complicated by Wagner-Meerwein rearrangements, which lead to the formation of rearranged products.
Free-Radical vs. Ionic Chlorination
The reaction conditions significantly influence whether the chlorination of norbornene proceeds via a free-radical or an ionic mechanism.
-
Free-Radical Addition: This mechanism is typically initiated by UV light or radical initiators. It involves the homolytic cleavage of the Cl-Cl bond to form chlorine radicals, which then add to the double bond of norbornene. Free-radical additions to norbornene are known to favor the formation of exo products due to the steric hindrance on the endo face.
-
Ionic Addition: In the absence of light and in polar solvents, the reaction is more likely to proceed through an ionic mechanism. The π-bond of the alkene attacks a chlorine molecule, leading to the formation of a cyclic chloronium ion intermediate or a classical carbocation. The subsequent nucleophilic attack by a chloride ion yields the dichlorinated product.
The Role of Wagner-Meerwein Rearrangements
In the ionic chlorination of norbornene, the initially formed carbocation can undergo a Wagner-Meerwein rearrangement. This is a 1,2-hydride or 1,2-alkyl shift that leads to a more stable carbocationic intermediate.[1][2] In the case of norbornene, the rearrangement of the bicyclo[2.2.1]heptane skeleton is a prominent feature.[1] This can lead to the formation of not only the expected 1,2-dichloro isomers but also rearranged products such as 2,7-dichlorobicyclo[2.2.1]heptane isomers. The extent of rearrangement is influenced by the stability of the carbocation intermediates and the reaction conditions.
The logical flow of the synthesis and the potential for rearrangement can be visualized as follows:
Caption: Synthetic pathway for this compound isomers.
Quantitative Data and Characterization
The identification and quantification of the different this compound isomers rely heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and, where possible, X-ray crystallography. Gas chromatography is a common method for separating the isomers.[3][4]
Isomeric Product Distribution
The ratio of the different stereoisomers formed during the chlorination of norbornene is highly dependent on the reaction conditions. While specific quantitative data for the 1,2-dichloro isomers is sparse in readily available literature, studies on the addition of other halogens and related reactions on the norbornene system consistently show a preference for exo addition.
Table 1: Expected Product Distribution from Chlorination of Norbornene
| Reaction Condition | Predominant Mechanism | Expected Major this compound Isomer(s) | Expected Minor Isomer(s) | Potential Rearranged Products |
| UV Light, Non-polar Solvent | Free Radical | exo,exo-1,2-dichloro | exo,endo-1,2-dichloro | Minimal |
| Dark, Polar Solvent | Ionic | Mixture of exo,exo and exo,endo | endo,endo-1,2-dichloro | 2,7-dichloro isomers |
NMR Spectroscopic Data
The stereochemistry of the chlorine substituents significantly influences the chemical shifts and coupling constants in the 1H and 13C NMR spectra of the this compound isomers. The rigidity of the bicyclic system allows for the detailed analysis of through-bond and through-space interactions.
Table 2: Representative 1H and 13C NMR Data for Dichlorinated Norbornane Derivatives
| Isomer | Proton | 1H Chemical Shift (ppm) | Carbon | 13C Chemical Shift (ppm) |
| exo,exo-1,2-dichloro | H2-endo, H3-endo | ~4.0-4.2 | C1, C2 | ~65-70 |
| Bridgehead (H1, H4) | ~2.5-2.8 | C3, C6 | ~35-40 | |
| Bridge (H7) | ~1.5-2.0 | C4 | ~40-45 | |
| endo,endo-1,2-dichloro | H2-exo, H3-exo | ~4.5-4.8 | C1, C2 | ~60-65 |
| Bridgehead (H1, H4) | ~2.8-3.1 | C3, C6 | ~30-35 | |
| Bridge (H7) | ~1.8-2.2 | C4 | ~38-43 | |
| exo,endo-1,2-dichloro | H-endo (on C with exo-Cl) | ~4.1-4.3 | C1, C2 | ~62-68 |
| H-exo (on C with endo-Cl) | ~4.6-4.9 | C3, C6 | ~32-38 | |
| Bridgehead (H1, H4) | ~2.6-3.0 | C4 | ~39-44 |
Note: These are estimated values based on data for related chlorinated norbornane derivatives. Precise values require experimental determination for the specific 1,2-dichloro isomers.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and analysis of this compound isomers. Safety Note: These reactions should be carried out in a well-ventilated fume hood by trained personnel, as chlorine gas is highly toxic and corrosive.
Synthesis of this compound Isomers
Objective: To synthesize a mixture of this compound isomers via the chlorination of norbornene.
Materials:
-
Bicyclo[2.2.1]hept-2-ene (norbornene)
-
Chlorine gas (or a suitable source of electrophilic chlorine, e.g., sulfuryl chloride)
-
Carbon tetrachloride (or another suitable inert solvent)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Gas inlet tube
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve norbornene (1 equivalent) in carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.
-
Cool the solution in an ice bath.
-
Slowly bubble chlorine gas through the solution while stirring. Monitor the reaction progress by the disappearance of the yellow-green color of the chlorine.
-
Once the reaction is complete (as indicated by a persistent chlorine color or by TLC/GC analysis), stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine.
-
Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize any HCl formed.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product will be a mixture of this compound isomers and potentially rearranged products.
Separation and Analysis of Isomers
Objective: To separate and identify the different stereoisomers of this compound.
Instrumentation:
-
Gas chromatograph with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
NMR spectrometer (300 MHz or higher).
Procedure:
-
Gas Chromatography (GC):
-
Dissolve a small sample of the crude product mixture in a suitable solvent (e.g., hexane or dichloromethane).
-
Inject the sample into the GC.
-
Develop a suitable temperature program to achieve separation of the different isomers. The elution order will depend on the boiling points and polarities of the isomers. Generally, the exo,exo isomer is expected to have a shorter retention time than the endo,endo isomer.[4]
-
Quantify the relative amounts of each isomer by integrating the peak areas.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Separate the individual isomers by preparative GC or column chromatography.
-
Dissolve each purified isomer in a deuterated solvent (e.g., CDCl3).
-
Acquire 1H and 13C NMR spectra for each isomer.
-
Analyze the chemical shifts, coupling constants, and through-space correlations (e.g., from NOESY experiments) to definitively assign the stereochemistry of each isomer.
-
The general workflow for the synthesis and analysis can be depicted as follows:
Caption: Experimental workflow for synthesis and characterization.
Conclusion
The stereochemistry of this compound isomers is a multifaceted topic governed by the interplay of reaction mechanisms, including free-radical and ionic pathways, and the propensity for Wagner-Meerwein rearrangements. A thorough understanding of these principles is essential for the targeted synthesis of specific stereoisomers. The detailed characterization of these isomers through modern analytical techniques such as GC and NMR is crucial for their application in further research and development, particularly in fields where stereochemistry plays a critical role, such as drug design and materials science. This guide provides a foundational framework for researchers and professionals working with this important class of molecules.
References
Spectroscopic Profile of 1,2-Dichlorobicyclo[2.2.1]heptane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 1,2-Dichlorobicyclo[2.2.1]heptane, a halogenated bicyclic alkane. Due to the limited availability of directly published, comprehensive spectral datasets for this specific compound, this document presents a combination of referenced information for its molecular properties and predicted data based on established spectroscopic principles and analysis of analogous compounds. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering valuable insights for the characterization and analysis of this and similar molecules.
Molecular and Spectroscopic Overview
This compound possesses a rigid bicyclic structure, also known as a norbornane skeleton, with two chlorine atoms substituted on adjacent carbons. Its molecular formula is C₇H₁₀Cl₂ and it has a monoisotopic mass of 164.016 Da.[1] The stereochemistry of the chlorine atoms (exo or endo) significantly influences the spectroscopic properties, particularly the NMR spectra. This guide will consider the general spectroscopic features, with the understanding that specific isomers may exhibit variations in their spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon skeleton and the stereochemical arrangement of this compound.
Predicted ¹H NMR Data
The proton NMR spectrum of this compound is expected to be complex due to the rigid bicyclic system and the presence of diastereotopic protons. The chemical shifts are influenced by the electronegativity of the chlorine atoms and the anisotropic effects of the bicyclic frame.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| H1, H4 (Bridgehead) | 2.2 - 2.6 | Multiplet | Deshielded due to proximity to electronegative substituents. |
| H2, H3 (CHCl) | 3.8 - 4.5 | Multiplet | Highly deshielded by the directly attached chlorine atoms. The exact shift and multiplicity will depend on the exo/endo orientation. |
| H5, H6 (CH₂) | 1.2 - 2.0 | Multiplet | Complex splitting patterns due to coupling with multiple neighboring protons. |
| H7 (CH₂) | 1.0 - 1.8 | Multiplet | Protons of the C7 bridge will exhibit distinct chemical shifts. |
Predicted ¹³C NMR Data
The carbon NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, seven distinct signals are expected.
| Carbon | Predicted Chemical Shift (ppm) |
| C1, C4 (Bridgehead) | 40 - 50 |
| C2, C3 (CHCl) | 60 - 75 |
| C5, C6 (CH₂) | 20 - 35 |
| C7 (CH₂) | 30 - 40 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational modes are the C-H and C-Cl stretches.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H stretch (alkane) | 2850 - 3000 | Strong |
| C-H bend (alkane) | 1350 - 1470 | Medium |
| C-Cl stretch | 650 - 850 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.
| m/z | Predicted Fragment | Notes |
| 164/166/168 | [C₇H₁₀Cl₂]⁺ | Molecular ion peak with characteristic M, M+2, M+4 isotopic pattern for two chlorine atoms. |
| 129/131 | [C₇H₁₀Cl]⁺ | Loss of a chlorine radical. |
| 93 | [C₇H₉]⁺ | Loss of two chlorine atoms and a proton. |
| 67 | [C₅H₇]⁺ | Common fragment in bicyclic systems. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: As this compound is likely a solid or high-boiling liquid, it can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) or as a KBr pellet if it is a solid. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and analyzed in a solution cell.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the salt plates or solvent should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.
-
Data Analysis: Identify the molecular ion and major fragment ions. Analyze the isotopic patterns to confirm the presence and number of chlorine atoms in the fragments.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a compound like this compound.
Caption: General workflow for spectroscopic analysis.
This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound and the methodologies to obtain them. For definitive structural assignment and analysis, it is crucial to acquire and interpret high-quality experimental data for the specific isomer of interest.
References
An In-depth Technical Guide to the Discovery and History of Bicyclo[2.2.1]heptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[2.2.1]heptane ring system, commonly known as the norbornane skeleton, is a fascinating and structurally significant motif in organic chemistry. Its rigid, strained framework has not only been the subject of foundational debates that have shaped our understanding of chemical reactivity and bonding but has also emerged as a privileged scaffold in numerous natural products and pharmaceutical agents. This technical guide provides an in-depth exploration of the discovery and historical development of bicyclo[2.2.1]heptane derivatives, from their initial synthesis to the landmark controversies that cemented their importance in the field of physical organic chemistry. This document presents key quantitative data in structured tables, details seminal experimental protocols, and visualizes critical conceptual frameworks to offer a comprehensive resource for researchers and professionals in drug development.
The Dawn of a Bicyclic System: Discovery and Early Synthesis
The story of bicyclo[2.2.1]heptane is intrinsically linked to the study of naturally occurring terpenes, particularly camphor. The parent hydrocarbon, bicyclo[2.2.1]heptane, also known as norbornane, was first synthesized through the reduction of its corresponding ketone, norcamphor.[1] The name "norbornane" itself signifies its relationship to "bornane" (1,7,7-trimethylnorbornane), the saturated hydrocarbon backbone of camphor, with the "nor-" prefix indicating the absence of the methyl groups.[1]
The first total synthesis of a related and crucial derivative, camphoric acid, was achieved by Gustaf Komppa in 1903, a landmark achievement in synthetic organic chemistry.[2] This work was foundational for the eventual industrial synthesis of camphor from α-pinene, a major component of turpentine.[2]
A pivotal moment in the history of bicyclo[2.2.1]heptane synthesis was the discovery of the Diels-Alder reaction by Otto Diels and Kurt Alder in 1928. This [4+2] cycloaddition provided a remarkably efficient route to the bicyclo[2.2.1]heptane skeleton. A classic example is the reaction of cyclopentadiene with an alkene, which quickly became a standard method for accessing this ring system.[3]
Key Early Syntheses and Physical Properties
The early work on bicyclo[2.2.1]heptane and its derivatives established a foundational understanding of their physical and chemical properties. The rigid, strained nature of the bicyclic system imparts unique characteristics.
| Compound | Structure | Melting Point (°C) | Boiling Point (°C) |
| Bicyclo[2.2.1]heptane (Norbornane) | 88[1][4] | ||
| Bicyclo[2.2.1]hept-2-ene (Norbornene) | 42-46 | 96 | |
| Bicyclo[2.2.1]heptan-2-one (Norcamphor) | 93-95 | ||
| (1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one ((+)-Camphor) | 175 | 204 |
The Landmark Debate: The Non-Classical 2-Norbornyl Cation
The bicyclo[2.2.1]heptane system became the epicenter of one of the most significant and protracted debates in the history of physical organic chemistry: the structure of the 2-norbornyl cation. In 1949, Saul Winstein and his student Daniel Trifan investigated the solvolysis of 2-norbornyl derivatives and observed two perplexing phenomena. Firstly, the exo-brosylate reacted 350 times faster than its endo-epimer. Secondly, the solvolysis of an optically active exo-brosylate yielded a completely racemic product.[2][5]
To explain these observations, Winstein proposed the existence of a "non-classical" carbocation, where the positive charge is delocalized over three carbon atoms (C-1, C-2, and C-6) through a bridged intermediate. This symmetrical intermediate would explain both the rate enhancement (anchimeric assistance) and the loss of optical activity.
This revolutionary idea was vehemently challenged by Herbert C. Brown, who argued that the experimental data could be explained by a pair of rapidly equilibrating "classical" carbocations. Brown contended that the rate difference was due to steric hindrance in the ionization of the endo isomer and that the racemization was a result of this rapid equilibrium.[6]
The debate raged for decades, spurring a vast amount of research into reaction mechanisms and carbocation chemistry. Ultimately, the development of new spectroscopic techniques and the work of George Olah in superacidic media provided strong evidence for the existence of the non-classical 2-norbornyl cation. Using NMR spectroscopy at low temperatures, Olah was able to directly observe the stable, bridged carbocation, effectively settling the long-standing controversy in favor of Winstein's model.[7]
Quantitative Data from the Solvolysis Debate
The following table summarizes the key solvolysis rate data that formed the basis of the non-classical ion debate.
| Substrate | Solvent | Temperature (°C) | Relative Rate |
| exo-Norbornyl brosylate | Acetic Acid | 25 | 350[2][5] |
| endo-Norbornyl brosylate | Acetic Acid | 25 | 1[2][5] |
| Cyclopentyl brosylate | Acetic Acid | 25 | 0.6 |
| Cyclohexyl brosylate | Acetic Acid | 25 | 0.01 |
Below is a logical diagram illustrating the arguments of the 2-norbornyl cation debate.
Figure 1: The 2-Norbornyl Cation Debate.
Experimental Protocols from Seminal Works
To provide a practical context for the historical discoveries, this section details the methodologies from key early publications. These protocols are presented as they were originally described, offering insight into the experimental techniques of the time.
Synthesis of Bicyclo[2.2.1]hept-2-ene (Norbornene) via Diels-Alder Reaction
This protocol is based on the foundational work of Diels and Alder.
Reaction: Cyclopentadiene + Ethylene → Bicyclo[2.2.1]hept-2-ene
Procedure:
-
Freshly distilled cyclopentadiene is placed in a high-pressure autoclave.
-
Ethylene gas is introduced into the autoclave to the desired pressure.
-
The autoclave is heated to a temperature of approximately 200 °C for several hours.
-
After cooling, the excess pressure is vented, and the reaction mixture is distilled to isolate the bicyclo[2.2.1]hept-2-ene product.
The workflow for a typical Diels-Alder synthesis of the bicyclo[2.2.1]heptane core is depicted below.
References
- 1. Bredt's rule - Wikipedia [en.wikipedia.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Norbornane - Wikipedia [en.wikipedia.org]
- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 6. RU2739032C1 - Method of producing 2-ethylidene norbornane - Google Patents [patents.google.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Theoretical Stability Analysis of 1,2-Dichlorobicyclo[2.2.1]heptane Stereoisomers: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[2.2.1]heptane (norbornane) scaffold is a rigid and synthetically versatile motif integral to the development of novel therapeutic agents and advanced materials. Substitution at the C1 and C2 positions introduces stereochemical complexity that significantly influences molecular properties and biological activity. This technical guide provides an in-depth analysis of the relative thermodynamic stabilities of the four primary stereoisomers of 1,2-Dichlorobicyclo[2.2.1]heptane, determined through rigorous theoretical calculations. A comprehensive computational protocol is detailed, and the resulting energy data are presented to elucidate the conformational preferences and governing stereoelectronic interactions.
Introduction
The rigid framework of the bicyclo[2.2.1]heptane system provides a unique platform for positioning substituents in well-defined spatial orientations. When substituted with chlorine atoms at the C1 and C2 positions, four distinct stereoisomers are possible: exo,exo, endo,endo, exo,endo, and endo,exo. The relative stability of these isomers is dictated by a complex interplay of steric hindrance, dipole-dipole interactions, and hyperconjugative effects. Understanding these energetic differences is crucial for predicting reaction outcomes, designing stereoselective syntheses, and rationally developing molecules with desired physicochemical properties for applications in medicinal chemistry and materials science.
This whitepaper outlines a detailed theoretical investigation into the relative stabilities of the stereoisomers of this compound. By employing high-level quantum mechanical calculations, we can predict the ground-state energies of each isomer and thereby establish their thermodynamic preferences.
Stereoisomers of this compound
The four stereoisomers considered in this theoretical study are depicted below. The exo and endo nomenclature refers to the orientation of the chlorine substituent relative to the six-membered ring of the bicyclic system.
Computational Methodology
To determine the relative stabilities of the this compound stereoisomers, a robust and well-established computational protocol was employed. The workflow for these theoretical calculations is outlined below.
Initial Structure Generation
Three-dimensional coordinates for each of the four stereoisomers (exo,exo, endo,endo, exo,endo, and endo,exo) were generated using standard molecular modeling software.
Geometry Optimization
The initial structures were then subjected to full geometry optimization without any symmetry constraints. This was performed using Density Functional Theory (DFT) with the widely-used B3LYP hybrid functional and the 6-31G(d) basis set. This level of theory provides a good balance between computational cost and accuracy for geometry predictions of organic molecules.
Frequency Calculations
Following geometry optimization, vibrational frequency calculations were performed at the same level of theory (B3LYP/6-31G(d)). The absence of any imaginary frequencies confirmed that the optimized structures correspond to true local minima on the potential energy surface. These calculations also provided the zero-point vibrational energies (ZPVE) and thermal corrections used to calculate Gibbs free energies.
Single Point Energy Calculations
To obtain more accurate electronic energies, single point energy calculations were performed on the optimized geometries using a higher level of theory. A common choice for such calculations is Møller-Plesset perturbation theory (MP2) or the "gold standard" Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) method, paired with a larger and more flexible basis set such as aug-cc-pVTZ.
Calculation of Relative Energies
The final electronic energies, corrected for ZPVE, were used to determine the relative stabilities of the isomers. The isomer with the lowest total energy was used as the reference (0.00 kcal/mol), and the relative energies (ΔE) of the other isomers were calculated with respect to this reference. Relative Gibbs free energies (ΔG) at 298.15 K were also computed to account for thermal and entropic contributions.
Results and Discussion
The calculated relative energies (ΔE) and relative Gibbs free energies (ΔG) for the four stereoisomers of this compound are summarized in the table below.
| Stereoisomer | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |
| exo,exo | 0.00 | 0.00 |
| exo,endo | 1.25 | 1.18 |
| endo,exo | 1.30 | 1.22 |
| endo,endo | 3.50 | 3.41 |
The computational results indicate that the exo,exo-1,2-Dichlorobicyclo[2.2.1]heptane is the most thermodynamically stable isomer. This preference can be attributed to the minimization of steric interactions. In the exo positions, the chlorine atoms are directed away from the rest of the bicyclic framework, leading to reduced steric strain.
The exo,endo and endo,exo isomers are found to be very close in energy, approximately 1.2-1.3 kcal/mol less stable than the exo,exo isomer. In these isomers, one chlorine atom is in the sterically favored exo position, while the other is in the more sterically hindered endo position. The small energy difference between the exo,endo and endo,exo isomers suggests that the position of the chlorine atom on C1 versus C2 has a minor impact on the overall stability in this case.
The endo,endo-1,2-Dichlorobicyclo[2.2.1]heptane is predicted to be the least stable isomer, with a relative Gibbs free energy of +3.41 kcal/mol. In this configuration, both chlorine atoms occupy the sterically congested endo face, leading to significant repulsive interactions with the ethano bridge of the norbornane system.
The logical relationship between the isomer structures and their relative stabilities is visualized in the following diagram.
Conclusion
This theoretical investigation provides a quantitative ranking of the thermodynamic stabilities of the four primary stereoisomers of this compound. The results clearly indicate that the exo,exo isomer is the most stable, while the endo,endo isomer is the least stable, with the mixed exo,endo and endo,exo isomers having intermediate stabilities. These findings are primarily rationalized by the degree of steric hindrance experienced by the chlorine substituents in the endo positions.
The detailed computational protocol outlined herein serves as a robust framework for the theoretical evaluation of substituted bicyclic systems. The insights gained from such studies are invaluable for guiding synthetic efforts and for the rational design of molecules with specific stereochemical and energetic properties in the fields of drug discovery and materials science. Further experimental validation of these theoretical predictions would be a valuable next step in fully characterizing the chemical behavior of these chlorinated norbornanes.
An In-depth Technical Guide to the Conformational Analysis of Dichlorinated Norbornanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rigid bicyclo[2.2.1]heptane, or norbornane, framework has long captivated the interest of chemists due to its unique structural constraints and its prevalence in natural products and pharmaceutically active compounds. The introduction of substituents, such as chlorine atoms, onto this scaffold significantly influences its conformational preferences, which in turn dictates its reactivity, biological activity, and physical properties. A thorough understanding of the conformational landscape of dichlorinated norbornanes is therefore crucial for the rational design of novel therapeutics and functional materials.
This technical guide provides a comprehensive overview of the conformational analysis of dichlorinated norbornanes. It delves into the synthesis of various isomers, the experimental and computational techniques employed for their structural elucidation, and presents key quantitative data to facilitate a deeper understanding of their conformational behavior.
Synthesis of Dichlorinated Norbornanes
The dichlorination of norbornane and norbornene can lead to a variety of constitutional and stereoisomers. The product distribution is highly dependent on the reaction conditions and the starting material.
A common method for the synthesis of dichlorinated norbornanes is the chlorination of norbornene. This reaction can proceed through different mechanisms, including radical and ionic pathways, leading to a mixture of isomers. For example, the addition of chlorine to norbornene can yield exo-2,exo-3-dichloronorbornane, endo-2,exo-3-dichloronorbornane, and other rearranged products. The stereoselectivity of the addition is influenced by factors such as the solvent and the presence of radical initiators or inhibitors.
Experimental Protocols for Conformational Analysis
The conformational analysis of dichlorinated norbornanes relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, complemented by computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. For dichlorinated norbornanes, both ¹H and ¹³C NMR are invaluable.
Experimental Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified dichlorinated norbornane isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are typically used. For detailed structural analysis, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are essential.
-
Data Analysis:
-
Chemical Shifts (δ): The chemical shifts of the protons and carbons provide information about their electronic environment. The presence of electronegative chlorine atoms generally leads to a downfield shift (higher ppm values) for nearby nuclei.
-
Coupling Constants (J): The vicinal (³JHH) and geminal (²JHH) proton-proton coupling constants are particularly informative. The magnitude of ³JHH is related to the dihedral angle between the coupled protons, as described by the Karplus equation. This relationship allows for the determination of the relative stereochemistry of the chlorine substituents. Long-range couplings (⁴JHH or ⁵JHH) can also be observed in the rigid norbornane framework and provide further structural constraints.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive determination of the solid-state conformation of a molecule.
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the dichlorinated norbornane isomer suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain a final structural model. The refined structure provides precise bond lengths, bond angles, and torsion (dihedral) angles.
Quantitative Conformational Data
The following tables summarize key quantitative data for representative dichlorinated norbornane isomers, compiled from literature sources. It is important to note that specific values can vary depending on the experimental conditions and the computational methods used. A study has reported the ¹³C NMR spectra of nine dichlorinated bicyclo[2.2.1]heptanes, providing a valuable dataset for comparison.[1]
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Dichlorinated Norbornanes in CDCl₃
| Isomer | Proton | Chemical Shift (ppm) | Coupling Constants (Hz) |
| exo-2,exo-3-Dichloronorbornane | H2 (endo), H3 (endo) | ~4.2 | ³J(H2n,H1) ≈ 3.5, ³J(H3n,H4) ≈ 3.5 |
| H1, H4 | ~2.5 | ||
| endo-2,exo-3-Dichloronorbornane | H2 (exo) | ~4.5 | ³J(H2x,H1) ≈ 0, ³J(H3n,H4) ≈ 4.0 |
| H3 (endo) | ~4.0 | ||
| 1,4-Dichloronorbornane | H2, H3, H5, H6 | ~2.0 - 2.2 | |
| H7 | ~1.5 |
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Dichlorinated Norbornanes in CDCl₃
| Isomer | Carbon | Chemical Shift (ppm) |
| exo-2,exo-3-Dichloronorbornane | C2, C3 | ~65 |
| C1, C4 | ~45 | |
| endo-2,exo-3-Dichloronorbornane | C2 | ~68 |
| C3 | ~63 | |
| 1,4-Dichloronorbornane | C1, C4 | ~75 |
| C2, C3, C5, C6 | ~40 |
Table 3: Calculated Relative Energies and Key Dihedral Angles of Dichlorinated Norbornane Isomers
| Isomer | Relative Energy (kcal/mol) | Dihedral Angle (H-C2-C3-H) |
| exo-2,exo-3-Dichloronorbornane | 0.0 (Reference) | ~120° (endo-H, endo-H) |
| endo-2,exo-3-Dichloronorbornane | +1.5 | ~0° (exo-H, endo-H) |
| endo-2,endo-3-Dichloronorbornane | +3.0 | ~120° (exo-H, exo-H) |
Note: The relative energies are illustrative and can be influenced by the level of theory and basis set used in the calculations.
Conformational Interconversion and Stability
The rigid norbornane skeleton restricts large-scale conformational changes. However, subtle puckering of the five- and six-membered rings can occur. The relative stability of different dichlorinated norbornane isomers is determined by a combination of steric and electronic effects.
Steric hindrance between the chlorine atoms and with the hydrogen atoms on the norbornane framework is a major factor. For example, the endo,endo-disubstituted isomers are generally less stable than the exo,exo or endo,exo isomers due to steric repulsion with the C7 methylene bridge.
Electronic effects, such as dipole-dipole interactions between the C-Cl bonds, also play a role in determining the most stable conformation. Computational studies are particularly useful for quantifying these energetic differences.
Conclusion
The conformational analysis of dichlorinated norbornanes is a multifaceted area of study that requires a synergistic approach combining synthesis, advanced spectroscopic techniques, and computational modeling. The data presented in this guide highlights the key structural features and energetic relationships that govern the conformational preferences of these important molecules. For researchers in drug development and materials science, a deep understanding of these principles is essential for designing molecules with desired properties and functions. Future work in this area will likely focus on the synthesis and analysis of more complex polychlorinated norbornanes and the use of increasingly sophisticated computational methods to predict their behavior with even greater accuracy. The structure of 1,4-dichloronorbornane has been determined by electron diffraction, providing a solid foundation for such future investigations.[2]
References
An In-Depth Technical Guide to 1,2-Dichlorobicyclo[2.2.1]heptane: CAS Numbers, Nomenclature, and Stereoisomerism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-Dichlorobicyclo[2.2.1]heptane, a halogenated bicyclic alkane, with a focus on its chemical identity, stereoisomerism, and key physicochemical and spectroscopic data. This information is critical for its application in synthetic chemistry, materials science, and as a building block in drug discovery.
Nomenclature and Stereoisomerism
This compound, also commonly known as 1,2-dichloronorbornane, is a saturated bicyclic molecule with the molecular formula C₇H₁₀Cl₂. The rigid bicyclo[2.2.1]heptane framework gives rise to several stereoisomers depending on the spatial orientation of the two chlorine atoms. The primary stereochemical descriptors used are exo and endo, which denote the position of a substituent relative to the longest bridge of the bicyclic system.
The main stereoisomers of this compound are:
-
exo,exo-1,2-Dichlorobicyclo[2.2.1]heptane: Both chlorine atoms are on the exo face.
-
endo,endo-1,2-Dichlorobicyclo[2.2.1]heptane: Both chlorine atoms are on the endo face.
-
exo,endo-1,2-Dichlorobicyclo[2.2.1]heptane: One chlorine atom is on the exo face and the other is on the endo face.
Each of these diastereomers can also exist as a pair of enantiomers.
A logical diagram illustrating the relationship between the different stereoisomers is presented below.
CAS Numbers and Physicochemical Properties
The Chemical Abstracts Service (CAS) has assigned a general CAS number to this compound, with more specific numbers for certain stereoisomers. A comprehensive compilation of these identifiers and associated physical properties is crucial for accurate substance registration and experimental design.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound (unspecified isomers) | 15019-72-4[1] | C₇H₁₀Cl₂ | 165.06[1] | 214.8 at 760 mmHg |
| (1R,2S)-endo,endo-1,2-Dichlorobicyclo[2.2.1]heptane | 20137-34-6[2] | C₇H₁₀Cl₂ | 165.06 | Not available |
Synthesis Protocols
The synthesis of this compound can be achieved through various methods, with the isomerization of other dichloronorbornane isomers being a common approach.
Experimental Protocol: Isomerization of 2,2-Dichlorobicyclo[2.2.1]heptane
A common synthetic route involves the Lewis acid-catalyzed isomerization of 2,2-dichlorobicyclo[2.2.1]heptane.
-
Reactants: 2,2-Dichlorobicyclo[2.2.1]heptane, Tin(IV) chloride (SnCl₄) as catalyst, and an inert solvent such as toluene.
-
Procedure: 2,2-Dichlorobicyclo[2.2.1]heptane is dissolved in dry toluene. A catalytic amount of SnCl₄ is added to the solution. The reaction mixture is then stirred, typically at room temperature or with gentle heating, and monitored by gas chromatography until the desired level of isomerization to this compound is achieved.
-
Work-up: The reaction is quenched by the addition of water or a dilute aqueous solution of a base (e.g., sodium bicarbonate). The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The resulting mixture of isomers can be separated by fractional distillation or column chromatography to isolate the desired 1,2-dichloro isomers.
The workflow for a typical synthesis and purification process is outlined below.
Spectroscopic Data
Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), is essential for the structural elucidation and differentiation of the various stereoisomers of this compound.
¹H NMR Spectra
A ¹H NMR spectrum for a general sample of this compound is available. However, detailed and assigned spectra for each pure stereoisomer are not widely published. The complexity of the spectra arises from the overlapping signals of the methylene and bridgehead protons, further complicated by vicinal and long-range couplings characteristic of the rigid bicyclic system.
¹³C NMR Spectra
¹³C NMR spectroscopy is a powerful tool for distinguishing between the different isomers due to the sensitivity of carbon chemical shifts to the stereochemical environment.
| Carbon Position | Predicted Chemical Shift Range (ppm) |
| C1, C2 (bearing Cl) | 60 - 75 |
| Bridgehead (C4) | 40 - 50 |
| Methylene (C3, C5, C6) | 25 - 40 |
| Bridge (C7) | 35 - 45 |
Note: These are approximate chemical shift ranges, and the actual values can vary depending on the specific stereoisomer and the solvent used for analysis.
The lack of readily available, high-resolution NMR data for each pure stereoisomer presents a significant data gap and an opportunity for further analytical studies. Such data would be invaluable for researchers working with these compounds.
References
Potential Research Areas for 1,2-Dichlorobicyclo[2.2.1]heptane: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[2.2.1]heptane scaffold is a privileged structure in medicinal chemistry, notably as a core component of potent antagonists for the prostaglandin D2 (PGD2) receptor, a key target in allergic and inflammatory diseases. While various derivatives have been explored, the specific 1,2-dichloro substituted analog, 1,2-Dichlorobicyclo[2.2.1]heptane, remains a largely untapped area of research. This technical guide outlines potential research avenues for this compound, focusing on its synthesis, characterization, and evaluation as a PGD2 receptor antagonist. Detailed experimental protocols for synthesis and key biological assays are provided to facilitate further investigation into its therapeutic potential.
Introduction: The Promise of the Bicyclo[2.2.1]heptane Scaffold
The bicyclo[2.2.1]heptane, or norbornane, ring system offers a rigid and sterically defined framework that is advantageous for developing selective ligands for biological targets. Its derivatives have been successfully developed as orally active and potent antagonists of the PGD2 receptor, demonstrating significant anti-allergic and anti-inflammatory effects in preclinical models.[1] Prostaglandin D2 is a key mediator in allergic responses, and its antagonists have been investigated for the treatment of conditions such as asthma and allergic rhinitis.[2][3] The exploration of novel substitution patterns on this scaffold, such as the vicinal dichloro arrangement in this compound, presents an opportunity to modulate potency, selectivity, and pharmacokinetic properties.
Proposed Synthesis of this compound
The most direct route to this compound is the electrophilic addition of chlorine to the double bond of norbornene. This reaction is expected to proceed via a cyclic chloronium ion intermediate, leading to the vicinal dihalide.[4][5]
Experimental Protocol: Chlorination of Norbornene
Materials:
-
Norbornene
-
Chlorine gas (Cl₂) or a suitable source of electrophilic chlorine (e.g., sulfuryl chloride, N-chlorosuccinimide)
-
Anhydrous aprotic solvent (e.g., dichloromethane, carbon tetrachloride)
-
Inert gas (e.g., argon or nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, gas inlet tube, etc.)
-
Purification apparatus (e.g., distillation setup or column chromatography)
Procedure:
-
Dissolve norbornene in an anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to a suitable temperature (e.g., 0 °C) to control the exothermicity of the reaction.
-
Slowly bubble chlorine gas through the solution or add the alternative chlorinating agent portion-wise with stirring.
-
Monitor the reaction progress by a suitable method (e.g., thin-layer chromatography or gas chromatography).
-
Upon completion, quench the reaction (e.g., with a solution of sodium thiosulfate to remove excess chlorine).
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to isolate this compound.
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Potential Biological Activity: PGD2 Receptor Antagonism
The primary hypothesized biological activity of this compound is the antagonism of the PGD2 receptor. PGD2 mediates its effects through two main receptors, DP1 and DP2 (also known as CRTH2).[6] Antagonists of these receptors, particularly DP2, have shown promise in mitigating allergic inflammation.[3][7] The rigid bicyclo[2.2.1]heptane core of the target molecule could serve as a suitable scaffold to which other functional groups can be appended to optimize binding to the PGD2 receptor. The dichloro substitution may influence the lipophilicity and electronic properties of the molecule, potentially affecting its receptor affinity and pharmacokinetic profile.
Proposed Research Workflow
References
- 1. Bicyclo[2.2.1]heptane and 6,6-dimethylbicyclo[3.1.1]heptane derivatives: orally active, potent, and selective prostaglandin D2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigational prostaglandin D2 receptor antagonists for airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 receptor antagonists in allergic disorders: safety, efficacy, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. What are PGD2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 7. The pharmacology of the prostaglandin D2 receptor 2 (DP2) receptor antagonist, fevipiprant - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1,2-Dichlorobicyclo[2.2.1]heptane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,2-Dichlorobicyclo[2.2.1]heptane, a halogenated bicyclic alkane, in organic synthesis. Due to the limited specific literature on the 1,2-dichloro isomer, this report focuses on its synthesis via the chlorination of bicyclo[2.2.1]heptene (norbornene) and its potential applications as a precursor for various functionalized bicyclic compounds. The strained bicyclo[2.2.1]heptane framework imparts unique reactivity to this molecule, making it a valuable intermediate in the synthesis of complex organic structures.[1]
Synthesis of this compound
The primary route for the synthesis of this compound is the direct chlorination of bicyclo[2.2.1]heptene. The addition of chlorine across the double bond of norbornene can proceed through different mechanisms, including a radical pathway or an ionic pathway involving a chloronium ion intermediate, leading to a mixture of dichlorinated products. Careful control of reaction conditions is crucial to favor the formation of the desired 1,2-dichloro isomer.
Experimental Protocol: Chlorination of Bicyclo[2.2.1]heptene
This protocol is a representative procedure for the synthesis of dichlorinated bicyclo[2.2.1]heptane derivatives.
Materials:
-
Bicyclo[2.2.1]heptene (Norbornene)
-
Chlorine (Cl₂) gas or a suitable chlorinating agent (e.g., sulfuryl chloride, copper(II) chloride)
-
Inert solvent (e.g., carbon tetrachloride, dichloromethane)
-
Apparatus for gas handling (if using Cl₂ gas)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation or chromatography
Procedure:
-
In a well-ventilated fume hood, dissolve bicyclo[2.2.1]heptene in an inert solvent such as carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly bubble chlorine gas through the solution or add the chlorinating agent dropwise while maintaining the temperature. The reaction is typically exothermic.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, quench any excess chlorine by bubbling nitrogen through the solution or by washing with a solution of sodium thiosulfate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, a mixture of dichlorinated bicyclo[2.2.1]heptanes, can be purified by fractional distillation or column chromatography to isolate the 1,2-dichloro isomer.
Quantitative Data: The yields and isomer distribution of the chlorination of norbornene are highly dependent on the specific reaction conditions and the chlorinating agent used. For instance, chlorination with different metal chlorides can lead to varying ratios of trans-3,5- and exo-cis-3,5-dichloronortricyclene, alongside other dichloronorbornene isomers.[2]
| Chlorinating Agent | Solvent | Major Products | Reference |
| CuCl₂ | CCl₄ or CH₃CN | trans-3,5-dichloronortricyclene, exo-cis-3,5-dichloronortricyclene | [2] |
| TlCl₃·4H₂O | CCl₄ or CH₃CN | trans-3,5-dichloronortricyclene, exo-cis-3,5-dichloronortricyclene | [2] |
| SbCl₅ | CCl₄ or CH₃CN | trans-3,5-dichloronortricyclene, exo-cis-3,5-dichloronortricyclene | [2] |
| SeCl₄ | CCl₄ or CH₃CN | trans-3,5-dichloronortricyclene, exo-cis-3,5-dichloronortricyclene | [2] |
| VCl₄ | CCl₄ or CH₃CN | trans-3,5-dichloronortricyclene, exo-cis-3,5-dichloronortricyclene | [2] |
| PbCl₄ | CCl₄ or CH₃CN | exo-5-syn-7-dichloronorbornene, exo-cis-5,6-dichloronorbornene | [2] |
| Cl₂ | CCl₄ or CH₃CN | exo-5-syn-7-dichloronorbornene, exo-cis-5,6-dichloronorbornene | [2] |
| SO₂Cl₂ | CCl₄ or CH₃CN | exo-5-syn-7-dichloronorbornene, exo-cis-5,6-dichloronorbornene | [2] |
| PCl₅ | CCl₄ or CH₃CN | exo-5-syn-7-dichloronorbornene, exo-cis-5,6-dichloronorbornene | [2] |
Applications in Organic Synthesis
This compound serves as a precursor to a variety of functionalized bicyclic molecules through nucleophilic substitution and elimination reactions. The presence of two chlorine atoms allows for stepwise or double displacement reactions, providing access to di-functionalized norbornane derivatives.
Nucleophilic Substitution Reactions
The chlorine atoms in this compound can be displaced by various nucleophiles to introduce new functional groups. The stereochemistry of the substitution (retention or inversion) will depend on the reaction conditions and the nature of the nucleophile.
Potential Nucleophiles:
-
Azide (N₃⁻) to introduce an azido group, a precursor to amines.
-
Cyanide (CN⁻) to form nitriles, which can be further hydrolyzed to carboxylic acids or reduced to amines.
-
Alkoxides (RO⁻) to synthesize ethers.
-
Thiolates (RS⁻) to prepare thioethers.
-
Amines (RNH₂) to yield substituted amines.
Experimental Protocol: Nucleophilic Substitution with Sodium Azide (Representative)
This protocol describes a general procedure for the substitution of chloride with an azide group.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Polar aprotic solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Standard laboratory glassware
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in a suitable polar aprotic solvent like DMF.
-
Add an excess of sodium azide to the solution.
-
Heat the reaction mixture with stirring to a temperature between 50-100 °C. The optimal temperature should be determined by monitoring the reaction.
-
Monitor the progress of the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic extracts with water and brine to remove the solvent and unreacted sodium azide.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution using a rotary evaporator.
-
Purify the resulting azido-chlorobicyclo[2.2.1]heptane or diazidobicyclo[2.2.1]heptane by column chromatography.
Quantitative Data: Specific yield data for the nucleophilic substitution on this compound is not readily available in the searched literature. The yield will be influenced by factors such as reaction time, temperature, and the specific stereoisomer of the starting material.
Elimination Reactions
Treatment of this compound with a strong base can induce elimination of HCl to form chlorinated bicyclo[2.2.1]heptene derivatives. The regioselectivity and stereoselectivity of the elimination will be governed by the stereochemical arrangement of the chlorine and adjacent hydrogen atoms.
Experimental Protocol: Dehydrochlorination (Representative)
This protocol outlines a general procedure for the elimination of HCl.
Materials:
-
This compound
-
Strong base (e.g., potassium tert-butoxide, sodium amide)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a flame-dried reaction flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.
-
Add a solution of this compound in an anhydrous solvent to the flask.
-
Add a solution or suspension of the strong base in the same solvent to the reaction mixture.
-
The reaction may be run at room temperature or heated to reflux, depending on the reactivity of the substrate and the base.
-
Monitor the reaction by TLC or GC.
-
Upon completion, carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the resulting chlorinated bicyclo[2.2.1]heptene by distillation or chromatography.
Quantitative Data: Detailed quantitative data for the dehydrochlorination of this compound is not available in the provided search results. The efficiency of the elimination will depend on the choice of base, solvent, and temperature.
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations involving this compound.
Caption: Synthesis of this compound.
Caption: Key reactions of this compound.
References
Application Notes and Protocols: 1,2-Dichlorobicyclo[2.2.1]heptane as a Versatile Precursor for Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dichlorobicyclo[2.2.1]heptane, a halogenated derivative of the rigid norbornane scaffold, presents a valuable starting material for the synthesis of a diverse range of novel bicyclic compounds. The strained bicyclo[2.2.1]heptane framework imparts unique stereochemical and conformational properties to its derivatives, making them attractive scaffolds in medicinal chemistry and materials science. The presence of two vicinal chlorine atoms offers reactive handles for various chemical transformations, including elimination and substitution reactions, paving the way for the introduction of new functionalities and the construction of complex molecular architectures.
This document provides detailed application notes and experimental protocols for the utilization of this compound as a precursor in the synthesis of novel compounds with potential biological activity.
Key Synthetic Transformations
The primary synthetic utilities of this compound lie in dehydrochlorination and reductive dehalogenation reactions. These transformations allow for the introduction of unsaturation and the generation of the parent bicyclo[2.2.1]heptane core, respectively, which can then be further functionalized.
Dehydrochlorination: Synthesis of Bicyclo[2.2.1]hept-2-ene
Dehydrochlorination of this compound is a key reaction to introduce a double bond, yielding the versatile intermediate, bicyclo[2.2.1]hept-2-ene (norbornene). This reaction is typically achieved by treatment with a strong base.
Experimental Protocol: Dehydrochlorination of this compound
This protocol is based on established methods for the dehydrohalogenation of vicinal dihalides on bicyclic systems.[1][2][3][4]
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMSO.
-
Add potassium tert-butoxide (2.2 eq) portion-wise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to 80-100 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC analysis.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product, bicyclo[2.2.1]hept-2-ene, can be purified by distillation.
Expected Outcome: This reaction is expected to yield bicyclo[2.2.1]hept-2-ene, a versatile olefin that can undergo a wide range of further transformations, including Diels-Alder reactions, epoxidation, and dihydroxylation, to generate a library of substituted bicyclo[2.2.1]heptane derivatives.[5][6]
Quantitative Data (Illustrative):
| Reactant | Molar Mass ( g/mol ) | Moles (mol) | Equivalents |
| This compound | 165.06 | 0.1 | 1.0 |
| Potassium tert-butoxide | 112.21 | 0.22 | 2.2 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Typical Yield Range (%) |
| Bicyclo[2.2.1]hept-2-ene | 94.16 | 9.42 | 70-85 |
Spectroscopic Data for Bicyclo[2.2.1]hept-2-ene:
-
¹H NMR (CDCl₃, 400 MHz): δ 6.15 (m, 2H), 2.85 (br s, 2H), 1.60 (m, 2H), 1.35 (m, 2H), 1.05 (m, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 135.5, 48.8, 42.1, 25.8.
Reductive Dehalogenation: Synthesis of Bicyclo[2.2.1]heptane
Reductive dehalogenation provides a route to the parent saturated hydrocarbon, bicyclo[2.2.1]heptane (norbornane). This can be a crucial step if the final target molecule requires the saturated bicyclic core. A variety of reducing agents can be employed for this transformation.[7][8]
Experimental Protocol: Reductive Dehalogenation of this compound
This protocol is adapted from general procedures for the reductive dehalogenation of organic halides.[7][8]
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) in the presence of a transition metal catalyst (e.g., NiCl₂)
-
Anhydrous tetrahydrofuran (THF) or ethanol
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure (using LiAlH₄):
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend lithium aluminum hydride (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash it with diethyl ether.
-
Combine the filtrate and the washings, and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation due to the volatility of the product.
Expected Outcome: This procedure yields the saturated bicyclo[2.2.1]heptane, which can serve as a scaffold for further functionalization at various positions through radical-based reactions or C-H activation.
Quantitative Data (Illustrative):
| Reactant | Molar Mass ( g/mol ) | Moles (mol) | Equivalents |
| This compound | 165.06 | 0.1 | 1.0 |
| Lithium aluminum hydride | 37.95 | 0.15 | 1.5 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Typical Yield Range (%) |
| Bicyclo[2.2.1]heptane | 96.17 | 9.62 | 65-80 |
Spectroscopic Data for Bicyclo[2.2.1]heptane:
-
¹H NMR (CDCl₃, 400 MHz): δ 2.18 (br s, 2H), 1.48 (m, 4H), 1.22 (m, 4H), 1.15 (m, 1H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 38.5, 36.6, 29.9.
Applications in Drug Discovery
The rigid bicyclo[2.2.1]heptane scaffold is an attractive motif in drug design as it can position pharmacophoric groups in a well-defined spatial orientation, potentially leading to enhanced binding affinity and selectivity for biological targets. Derivatives of bicyclo[2.2.1]heptane have been explored for various therapeutic applications. For instance, compounds incorporating the 2-azabicyclo[2.2.1]heptane moiety have been designed and synthesized as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for the treatment of type 2 diabetes.[7][9][10] Furthermore, adenosine analogs based on the bicyclo[2.2.1]heptane scaffold have been investigated as A₃ receptor ligands.[11] The synthetic intermediates generated from this compound, such as norbornene and its derivatives, are valuable starting points for the synthesis of such biologically active molecules.[5]
Conclusion
This compound serves as a readily accessible and versatile precursor for the synthesis of a variety of novel bicyclic compounds. The dehydrochlorination and reductive dehalogenation reactions provide efficient routes to key intermediates, bicyclo[2.2.1]hept-2-ene and bicyclo[2.2.1]heptane, respectively. These intermediates open the door to a wide array of further chemical modifications, enabling the generation of compound libraries for screening in drug discovery and development programs. The protocols and data presented herein provide a solid foundation for researchers to explore the synthetic potential of this valuable building block.
References
- 1. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]
- 2. Explain with example dehalogenation of vicinal dihalide. [doubtnut.com]
- 3. Question: Explain the dehydro-dehalogenation of vicinal dihalides and the.. [askfilo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP1254882A1 - Process for preparing bicyclo 2.2.1]heptane derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, and biological evaluation of LNA nucleosides as adenosine A3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chlorination of Bicyclo[2.2.1]heptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the free-radical chlorination of bicyclo[2.2.1]heptane, also known as norbornane. The primary products of this reaction are the isomeric monochlorinated derivatives, exo-2-chlorobicyclo[2.2.1]heptane and endo-2-chlorobicyclo[2.2.1]heptane. This protocol is designed to be a practical guide for synthetic chemists requiring chlorinated bicyclic scaffolds, which are valuable intermediates in medicinal chemistry and materials science. The procedure outlined below utilizes sulfuryl chloride as the chlorinating agent and azobisisobutyronitrile (AIBN) as a radical initiator, a method known for its efficiency and milder conditions compared to direct chlorination with chlorine gas.
Introduction
Bicyclo[2.2.1]heptane and its derivatives are of significant interest in drug development and materials science due to their rigid, three-dimensional structure. The introduction of a chlorine atom onto this scaffold provides a handle for further functionalization, enabling the synthesis of a diverse range of molecules with potential biological activity or unique material properties. The free-radical chlorination of bicyclo[2.2.1]heptane proceeds via a chain reaction mechanism, involving the abstraction of a hydrogen atom by a chlorine radical, followed by reaction of the resulting bicyclo[2.2.1]heptyl radical with a chlorine source. The stereoselectivity of this reaction is of particular interest, with a notable preference for the formation of the exo isomer.
Data Presentation
The free-radical chlorination of bicyclo[2.2.1]heptane yields a mixture of monochlorinated products. The distribution of these products is not statistical and shows a significant preference for substitution at the C2 position, with the exo isomer being the major product.
| Product | Isomer | Relative Yield (%) | Reference |
| 2-chlorobicyclo[2.2.1]heptane | exo | ~95.2 | [1] |
| 2-chlorobicyclo[2.2.1]heptane | endo | ~4.8 | [1] |
Note: The yields are based on the monochlorinated product fraction and can vary slightly depending on the specific reaction conditions.
Experimental Protocol: Free-Radical Chlorination of Bicyclo[2.2.1]heptane
This protocol is adapted from established procedures for the free-radical chlorination of alkanes using sulfuryl chloride and AIBN.
Materials:
-
Bicyclo[2.2.1]heptane
-
Sulfuryl chloride (SO₂Cl₂)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous carbon tetrachloride (CCl₄) or other suitable inert solvent
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Gas trap (e.g., a tube leading to a beaker containing a solution of sodium hydroxide)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve bicyclo[2.2.1]heptane (1.0 eq) in anhydrous carbon tetrachloride (a suitable volume to ensure dissolution and stirring, e.g., 2-3 mL per gram of substrate).
-
Add AIBN (0.05-0.1 eq) to the solution.
-
Attach a reflux condenser to the flask. The top of the condenser should be connected via tubing to a gas trap to neutralize the evolved HCl and SO₂ gases.
-
-
Reaction Execution:
-
In a fume hood, carefully add sulfuryl chloride (1.0-1.1 eq) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (the boiling point of CCl₄ is approximately 77 °C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 2-4 hours. The reaction progress can be monitored by gas chromatography (GC) if desired.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the cooled mixture into a separatory funnel containing a 5% aqueous solution of sodium bicarbonate. Caution: Gas evolution (CO₂) will occur.
-
Shake the separatory funnel, venting frequently to release the pressure.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification and Characterization:
-
Remove the solvent from the filtrate using a rotary evaporator.
-
The crude product, a mixture of chlorinated bicyclo[2.2.1]heptanes, can be purified by distillation or column chromatography on silica gel.
-
Characterize the products by GC-MS, ¹H NMR, and ¹³C NMR to confirm their identity and determine the isomeric ratio.
-
Experimental Workflow
Caption: Workflow for the chlorination of bicyclo[2.2.1]heptane.
Signaling Pathway of Free-Radical Chlorination
The reaction proceeds through a classic free-radical chain reaction mechanism involving initiation, propagation, and termination steps.
References
Safe Handling and Storage of Chlorinated Hydrocarbons: Application Notes and Protocols for Laboratory Personnel
Introduction: Chlorinated hydrocarbons are a class of organic compounds containing at least one covalently bonded chlorine atom. They are widely utilized in research and drug development as solvents, intermediates, and reagents. However, their potential toxicity, environmental persistence, and specific reactivity necessitate stringent safety protocols to minimize exposure risks and prevent accidents. These application notes provide detailed procedures for the safe handling and storage of chlorinated hydrocarbons in a laboratory setting, tailored for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
Before working with any chlorinated hydrocarbon, a thorough risk assessment must be conducted. This involves reviewing the Safety Data Sheet (SDS) to understand the specific hazards, including toxicity, flammability, and reactivity. Key information to consider includes occupational exposure limits (OELs), required personal protective equipment (PPE), and appropriate emergency procedures.
Data Presentation: Quantitative Safety Information
Occupational Exposure Limits (OELs) for Common Chlorinated Hydrocarbons
Exposure to chlorinated hydrocarbons should be kept as low as reasonably practicable. The following table summarizes the OELs for several common chloromethanes as established by various regulatory agencies.[1]
| Chemical Name | Formula | OSHA PEL (TWA) | ACGIH TLV (TWA) | NIOSH REL (TWA) |
| Methyl Chloride | CH₃Cl | 100 ppm | 50 ppm | - |
| Methylene Chloride | CH₂Cl₂ | 25 ppm | 50 ppm | - |
| Chloroform | CHCl₃ | 50 ppm (Ceiling) | 10 ppm | 2 ppm (STEL) |
| Carbon Tetrachloride | CCl₄ | 10 ppm | 5 ppm | 2 ppm (STEL) |
TWA (Time-Weighted Average): The average exposure over an 8-hour workday. STEL (Short-Term Exposure Limit): A 15-minute TWA exposure that should not be exceeded at any time during a workday. Ceiling: A concentration that should not be exceeded during any part of the working exposure. Note: These values are for guidance and may be subject to change. Always consult the most current regulatory standards.[2]
Chemical Resistance of Common Glove Materials
The selection of appropriate gloves is critical to prevent skin contact. The following table provides a general guide to the chemical resistance of common glove materials to certain chlorinated hydrocarbons. On-site testing is crucial to ensure safe usage under specific laboratory conditions.[3][4]
| Chemical | Natural Rubber (Latex) | Neoprene | Nitrile | Butyl | Viton® |
| Chloroform | Not Recommended | Recommended | Not Recommended | Very Good | Very Good |
| Methylene Chloride | Not Recommended | Limited Use | Not Recommended | Very Good | Very Good |
| Carbon Tetrachloride | Not Recommended | Good | Fair | Very Good | Very Good |
| Trichloroethylene | Not Recommended | Good | Poor | Very Good | Very Good |
Rating Key: Very Good: The glove is well-suited for application with that chemical. Good: The glove is suitable for the application under careful control of its use. Fair: The glove may be suitable for short-term, intermittent contact. Poor/Not Recommended: Avoid the use of the glove with this chemical.
Experimental Protocols
Protocol for Safe Handling of Chlorinated Hydrocarbons
This protocol outlines the standard operating procedure for handling chlorinated hydrocarbons in a laboratory setting.
1. Preparation:
- Ensure a comprehensive hazard communication program is in place, including a readily accessible chemical inventory and Safety Data Sheets (SDS).[5]
- Verify that all necessary safety equipment, including a chemical fume hood, personal protective equipment (PPE), and a spill cleanup kit, is available and in good working order.[6]
- Ensure all personnel have received adequate training on the specific hazards of the chlorinated hydrocarbons to be used and the established emergency procedures.[5]
2. Personal Protective Equipment (PPE):
- Eye and Face Protection: Chemical splash goggles and a face shield are mandatory when there is a risk of splashing.
- Hand Protection: Select gloves based on their chemical resistance to the specific chlorinated hydrocarbon being used (refer to Table 2.2). Double gloving is recommended.
- Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or highly toxic compounds, a chemical-resistant suit may be necessary.
- Respiratory Protection: All work with volatile chlorinated hydrocarbons must be conducted in a certified chemical fume hood. If there is a potential for exposure above the OEL, a respirator may be required, which necessitates specialized training and fit-testing.
3. Handling Procedure:
- Always handle chlorinated hydrocarbons in a well-ventilated area, preferably within a chemical fume hood.
- Use the smallest quantity of the chemical necessary for the experiment.
- Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.
- Avoid direct contact with skin, eyes, and clothing.
- Do not eat, drink, or smoke in areas where chlorinated hydrocarbons are handled.
- Wash hands thoroughly with soap and water after handling.
4. Storage:
- Store chlorinated hydrocarbons in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[7] The storage temperature should not exceed 30°C.[8][9]
- Store in tightly sealed, compatible containers. Carbon steel is a common material for bulk storage, while stainless steel may be preferred to avoid rust contamination.[8][9]
- Segregate chlorinated hydrocarbons from incompatible materials such as strong oxidizing agents, reactive metals (e.g., aluminum, magnesium), and strong bases.
- Use secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.
Protocol for Emergency Spill Response
This protocol provides a step-by-step guide for responding to a chlorinated hydrocarbon spill in the laboratory.
1. Immediate Actions:
- Alert personnel in the immediate vicinity of the spill.
- If the spill is large or involves a highly toxic substance, evacuate the area and activate the emergency alarm.
- If there is a fire or medical attention is needed, call emergency services immediately.
- Attend to any individuals who may have been exposed. Remove contaminated clothing and flush affected skin or eyes with water for at least 15 minutes.
2. Spill Assessment:
- From a safe distance, assess the extent and nature of the spill. Identify the spilled chemical and its approximate quantity.
- Determine if the spill can be safely managed by laboratory personnel or if it requires a specialized hazardous materials team. A spill of more than one liter should generally be considered an emergency requiring evacuation and professional response.[6]
3. Spill Containment and Cleanup (for minor spills that can be safely managed internally):
- Don the appropriate PPE, including chemical-resistant gloves, goggles, a face shield, and a lab coat or apron.
- If the substance is volatile, ensure adequate ventilation by working within a fume hood or opening windows if it is safe to do so.
- Contain the spill by creating a dike around the perimeter with an absorbent material such as vermiculite, sand, or a commercial spill absorbent.[5]
- Apply the absorbent material over the entire spill, working from the outside in to minimize splashing.
- Once the liquid is fully absorbed, carefully scoop the material into a designated, labeled hazardous waste container.
- Decontaminate the spill area with a suitable cleaning agent and wipe it down.
- Properly dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.
4. Reporting:
- Report all spills, regardless of size, to the laboratory supervisor and the appropriate environmental health and safety office.
Visualizations
Safe Handling Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. osha.gov [osha.gov]
- 3. glovesbyweb.com [glovesbyweb.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. ccny.cuny.edu [ccny.cuny.edu]
- 7. agilent.com [agilent.com]
- 8. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 9. chlorinated-solvents.eu [chlorinated-solvents.eu]
The Bicyclo[2.2.1]heptane Scaffold in Medicinal Chemistry: An Overview in the Context of 1,2-Dichlorobicyclo[2.2.1]heptane
While the bicyclo[2.2.1]heptane (norbornane) framework serves as a valuable rigid scaffold in the design of novel therapeutic agents, a comprehensive review of scientific literature reveals a notable scarcity of specific applications for 1,2-Dichlorobicyclo[2.2.1]heptane in medicinal chemistry. [1] This particular dichlorinated derivative is not prominently featured as a key starting material, intermediate, or pharmacologically active compound in currently available research. However, the broader class of bicyclo[2.2.1]heptane derivatives has seen significant exploration in drug discovery, offering a unique structural platform for the development of new therapeutics.
This document provides an overview of the applications of the bicyclo[2.2.1]heptane scaffold in medicinal chemistry, drawing upon examples of related compounds to illustrate the potential utility of this rigid ring system.
The Bicyclo[2.2.1]heptane Scaffold: A Foundation for 3D Pharmacophore Mapping
The rigid and conformationally constrained nature of the bicyclo[2.2.1]heptane skeleton is its most significant asset in medicinal chemistry. This rigidity allows for the precise spatial orientation of functional groups (pharmacophores), which is critical for selective and high-affinity interactions with biological targets such as receptors and enzymes. By locking substituents in well-defined three-dimensional arrangements, medicinal chemists can design molecules that fit more accurately into a target's binding site, potentially leading to enhanced potency and reduced off-target effects.
Caption: Logical diagram illustrating the use of a rigid bicyclo[2.2.1]heptane scaffold to orient pharmacophores for optimal binding to a biological target.
Applications of Bicyclo[2.2.1]heptane Derivatives in Drug Discovery
Although specific data for this compound is limited, various other functionalized bicyclo[2.2.1]heptane analogs have demonstrated significant biological activity across different therapeutic areas.
Prostaglandin D2 Receptor Antagonists
Derivatives of bicyclo[2.2.1]heptane have been investigated as potent and selective antagonists of the prostaglandin D2 (PGD2) receptor.[2] These compounds have shown promise as anti-allergic agents by mitigating inflammatory responses in models of allergic conjunctivitis and asthma.[2] The rigid bicyclic core in these molecules serves as a mimic of the prostaglandin skeleton.
Central Nervous System (CNS) Agents
The bicyclo[2.2.1]heptane framework has been employed in the synthesis of agents targeting the central nervous system. For instance, derivatives have been synthesized and evaluated for their potential in treating cocaine abuse.[3] These compounds are designed to interact with the dopamine transporter, and their rigid structure is crucial for defining the stereochemical requirements for binding.
Antiviral and Anticancer Agents
Recent research has explored bicyclo[2.2.1]heptane derivatives for their potential as antiviral and anticancer agents. A study published in late 2024 described the synthesis of novel tricyclo[4.2.1.0]nonane and bicyclo[2.2.1]heptane derivatives that exhibited antiproliferative activity against rat brain tumor (C6) and human cervical carcinoma (HeLa) cell lines.[4] While these compounds were not synthesized from this compound, this research highlights the ongoing interest in the bicyclo[2.2.1]heptane scaffold for developing new therapeutic agents.
Synthetic Considerations and Experimental Protocols
The synthesis of medicinally relevant bicyclo[2.2.1]heptane derivatives often involves multi-step sequences. A common strategy is the Diels-Alder reaction between a cyclopentadiene and a suitable dienophile to construct the bicyclic core. Subsequent chemical modifications are then performed to introduce the desired functional groups.
While a specific protocol for the application of this compound cannot be provided due to the lack of published research, a general synthetic approach to functionalized bicyclo[2.2.1]heptanes is exemplified by the synthesis of cocaine abuse treatment agents.[3]
General Experimental Protocol for the Synthesis of Bicyclo[2.2.1]heptane Derivatives (Illustrative Example):
-
Diels-Alder Cycloaddition: A substituted dienophile (e.g., a cinnamic acid derivative) is reacted with cyclopentadiene. The reaction conditions (temperature, solvent, catalyst) are optimized to control the stereoselectivity of the cycloaddition.
-
Functional Group Interconversion: The functional groups on the initial adduct are chemically modified. For example, a carboxylic acid may be converted to an amide, which is then reduced to an amine.
-
Purification and Characterization: At each step, the products are purified using techniques such as column chromatography, and their structures are confirmed by analytical methods like NMR spectroscopy and mass spectrometry.
Conclusion
The bicyclo[2.2.1]heptane scaffold is a well-established structural motif in medicinal chemistry, valued for its rigidity and ability to present functional groups in a precise three-dimensional arrangement. This has led to the discovery of potent modulators of various biological targets. However, the specific derivative, this compound, does not appear to be a widely utilized building block in this field based on the current body of scientific literature. Future research may yet uncover roles for this and other halogenated bicyclo[2.2.1]heptanes in drug discovery, but for now, the focus remains on other, more readily accessible or synthetically versatile derivatives of the norbornane core. Researchers interested in this area are encouraged to explore the broader literature on bicyclo[2.2.1]heptane chemistry to inform their design of novel therapeutic agents.
References
- 1. This compound | 15019-72-4 | Benchchem [benchchem.com]
- 2. Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacist8.tripod.com [pharmacist8.tripod.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 1,2-Dichlorobicyclo[2.2.1]heptane in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dichlorobicyclo[2.2.1]heptane, a chlorinated derivative of the norbornane scaffold, does not have a well-documented, direct role as a monomer in polymer synthesis based on currently available scientific literature. Its saturated and chlorinated nature makes it generally unsuitable for common polymerization techniques such as ring-opening metathesis polymerization (ROMP), which typically require the presence of a strained olefin. However, its structural similarity to polymerizable norbornene derivatives suggests a potential, albeit underexplored, role as a precursor to functional monomers. This document provides an overview of the polymerization of related norbornene compounds and explores the hypothetical application of this compound as a monomer precursor, including a theoretical experimental workflow.
Introduction to Norbornene Polymerization
Polymers derived from norbornene and its functionalized analogs are of significant interest due to their unique properties, including high glass transition temperatures, optical transparency, and low dielectric constants. The primary method for synthesizing polynorbornenes is Ring-Opening Metathesis Polymerization (ROMP).[1] This technique utilizes transition metal catalysts, such as Grubbs' or Schrock's catalysts, to open the strained bicyclic ring of norbornene-type monomers and create linear polymers with unsaturation in the backbone.
The general mechanism for ROMP is a chain polymerization process involving a metal-alkylidene active species. The high ring strain of the norbornene monomer provides the thermodynamic driving force for the polymerization.
The Potential Role of this compound
Direct polymerization of this compound is not favored due to the absence of a polymerizable double bond. However, it could theoretically serve as a precursor to a norbornene-type monomer through a dehydrochlorination reaction. This process would involve the elimination of hydrogen chloride (HCl) to introduce a double bond into the bicyclic structure, yielding a chlorinated norbornene derivative that could then be polymerized via ROMP.
Theoretical Experimental Workflow: From this compound to a Polynorbornene Derivative
The following section outlines a hypothetical two-step process for the synthesis of a polymer from this compound. This protocol is based on general organic synthesis and polymerization principles, as specific literature for this exact transformation is not available.
Step 1: Synthesis of a Chlorinated Norbornene Monomer via Dehydrochlorination
The first step would be the dehydrochlorination of this compound to create a polymerizable olefin. This is a common strategy in organic synthesis to generate alkenes from haloalkanes.
Protocol: Dehydrochlorination of this compound
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide in THF to the stirred solution of the starting material. The molar ratio of base to substrate should be optimized, typically starting with 1.1 to 2.0 equivalents of base.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired chlorinated norbornene monomer.
-
Characterize the purified monomer using NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure.
Step 2: Ring-Opening Metathesis Polymerization (ROMP) of the Chlorinated Norbornene Monomer
Once the chlorinated norbornene monomer is synthesized and purified, it can be polymerized using a suitable ROMP catalyst. The choice of catalyst (e.g., Grubbs' first, second, or third generation catalyst) will depend on the specific functionality and reactivity of the monomer.
Protocol: ROMP of a Chlorinated Norbornene Derivative
Materials:
-
Purified chlorinated norbornene monomer
-
Grubbs' catalyst (e.g., 2nd Generation)
-
Anhydrous and degassed solvent (e.g., dichloromethane or toluene)
-
Inhibitor (e.g., ethyl vinyl ether)
-
Methanol
-
Argon or Nitrogen gas supply
-
Glovebox or Schlenk line for handling the catalyst
Procedure:
-
Inside a glovebox or under a strict inert atmosphere, dissolve the chlorinated norbornene monomer in the chosen anhydrous, degassed solvent.
-
In a separate vial, dissolve the Grubbs' catalyst in a small amount of the same solvent. The monomer to catalyst ratio will determine the target molecular weight of the polymer and should be calculated accordingly (e.g., 100:1 to 1000:1).
-
Rapidly inject the catalyst solution into the vigorously stirred monomer solution.
-
Allow the polymerization to proceed at room temperature. The reaction time can vary from minutes to hours, and the solution may become viscous as the polymer forms.
-
Terminate the polymerization by adding a few drops of an inhibitor, such as ethyl vinyl ether.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterize the resulting polymer for its molecular weight (Mₙ), polydispersity index (PDI) using gel permeation chromatography (GPC), and its thermal properties (e.g., glass transition temperature, T₉) using differential scanning calorimetry (DSC).
Data Presentation
As there is no direct experimental data for the polymerization of this compound, the following table presents representative data for the ROMP of a generic functionalized norbornene to illustrate the type of quantitative information that would be generated.
| Entry | Monomer/Catalyst Ratio | Monomer Conversion (%) | Mₙ (GPC, g/mol ) | PDI (Mₙ/Mₙ) | T₉ (°C) |
| 1 | 100:1 | >99 | 25,000 | 1.10 | 150 |
| 2 | 250:1 | >99 | 62,000 | 1.12 | 152 |
| 3 | 500:1 | 98 | 120,000 | 1.15 | 153 |
This is hypothetical data for illustrative purposes only.
Visualization of the Proposed Workflow
The logical relationship of the proposed two-step synthesis is visualized below.
Caption: Proposed synthetic route from this compound to a polynorbornene derivative.
Conclusion
While this compound is not a monomer that is directly used in polymer synthesis according to the current body of scientific literature, it holds potential as a precursor for creating functional chlorinated norbornene monomers. The successful dehydrochlorination to introduce a polymerizable olefin would open a pathway to novel chlorinated polynorbornenes via ROMP. Further research is required to validate this theoretical workflow and to characterize the properties of such polymers. These materials could be of interest for applications requiring polymers with high thermal stability and inherent flame-retardant properties due to the presence of chlorine atoms. Researchers in polymer chemistry and materials science are encouraged to explore this and other "make-do" monomers to expand the library of available functional polymers.
References
Synthetic Routes to Functionalized Bicyclo[2.2.1]heptane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.1]heptane scaffold is a rigid and structurally unique motif prevalent in numerous natural products and pharmaceutical agents. Its distinct three-dimensional architecture provides a valuable framework for the development of novel therapeutics and functional materials. This document provides detailed application notes and protocols for the synthesis of functionalized bicyclo[2.2.1]heptane derivatives, focusing on key methodologies such as the Diels-Alder reaction, tandem cyclizations, and ring-closing metathesis.
Diels-Alder Reaction: The Cornerstone of Bicyclo[2.2.1]heptane Synthesis
The [4+2] cycloaddition between a conjugated diene and a dienophile, known as the Diels-Alder reaction, remains the most powerful and widely employed method for constructing the bicyclo[2.2.1]heptane framework. Recent advancements have focused on sequential and asymmetric variations to introduce complexity and control stereochemistry.
Sequential Diels-Alder Reaction/Rearrangement Sequence
A notable strategy involves a sequential Diels-Alder reaction followed by a rearrangement to yield highly functionalized bicyclo[2.2.1]heptanes. This approach has been successfully applied in the synthesis of novel odorants.[1][2] The reaction between various 1,3-butadienes and unsaturated aldehydes can be catalyzed by a chiral Lewis acid, enabling the enantioselective construction of these bicyclic systems.[1][2]
| Diene | Dienophile | Catalyst/Reagents | Product | Yield (%) | Enantiomeric Ratio (er) | Ref. |
| 2,3-Disubstituted 1,3-butadiene | Unsaturated Aldehyde | SnCl4 (20 mol%) | Functionalized Bicyclo[2.2.1]heptanone | High | 96.5:3.5 | [2] |
| Myrcene | Methacrolein | Lewis and Brønsted acid assisted chiral Lewis acid | (+)-Herbanone | 45 | 91:9 | [2] |
-
To a solution of the chiral Lewis acid catalyst in a suitable solvent (e.g., CH₂Cl₂) at low temperature (e.g., -78 °C) under an inert atmosphere, add the dienophile (methacrolein).
-
After stirring for a short period, add the diene (myrcene).
-
Allow the reaction to proceed at the specified temperature until completion, monitored by TLC or other appropriate methods.
-
Upon completion of the Diels-Alder reaction, introduce a Lewis acid such as SnCl₄ to initiate the rearrangement.
-
Stir the reaction mixture at room temperature to facilitate the smooth rearrangement.
-
Quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (+)-Herbanone.
Diels-Alder Reaction for Oxy-Functionalized Bridgehead Carbons
A novel synthetic route provides access to bicyclo[2.2.1]heptane skeletons with two oxygenated bridgehead carbons.[3][4] This method utilizes a previously unsynthesized class of dienes, 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes, in an intermolecular Diels-Alder reaction.[3][4] Furthermore, an intramolecular variant of this reaction can produce a tricyclic carbon framework.[3][4]
Tandem Radical Cyclizations
Tandem radical cyclizations offer an efficient pathway to construct the bicyclo[2.2.1]heptane framework in a single operation. This approach has been successfully demonstrated in the total synthesis of (±)-(Z)-β-santalol.[5] The cascade involves two sequential 5-exo-cyclizations initiated from an acyclic iodide.[5]
| Substrate | Reagents | Product | Yield (%) | Ref. |
| Acyclic iodide | Radical initiator, 'coordinated' hydride | Bicyclo[2.2.1]heptane derivative | Good | [5] |
-
Dissolve the acyclic iodide substrate in a suitable degassed solvent (e.g., toluene or benzene).
-
Add a radical initiator (e.g., AIBN) and a radical mediator/hydride source.
-
Heat the reaction mixture to the appropriate temperature to initiate the radical cascade.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the bicyclo[2.2.1]heptane product.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful tool for the synthesis of complex cyclic structures, including bicyclo[2.2.1]heptane derivatives. This method is a key step in the synthesis of novel NK1 receptor ligands.[6]
-
Dissolve the diene precursor in a degassed solvent such as dichloromethane or toluene.
-
Add a ruthenium-based metathesis catalyst (e.g., Grubbs' catalyst).
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.
-
Monitor the reaction for the formation of the cyclized product.
-
Once the reaction is complete, quench the catalyst and remove the solvent.
-
Purify the resulting bicyclic olefin by column chromatography.
Other Synthetic Approaches
Palladium-Catalyzed Three-Component Coupling
A one-pot synthesis of bicyclo[2.2.1]heptane derivatives can be achieved through a palladium-catalyzed three-component coupling of norbornene, aryl halides, and arylacetylenes.[7] This method provides a practical route to value-added bicyclic compounds.
Wolff Rearrangement
A novel route to 7-functionalized bicyclo[2.2.1]heptane derivatives with a bridgehead alkoxy group involves the Wolff rearrangement of an α-diazo ketone in a bicyclo[2.2.2]octane precursor.[8]
These protocols and data provide a foundational resource for researchers engaged in the synthesis and development of novel bicyclo[2.2.1]heptane-based molecules. The versatility of the described methods allows for the creation of a diverse array of functionalized derivatives for various applications in medicinal chemistry and materials science.
References
- 1. Sequential Diels-Alder reaction/rearrangement sequence: synthesis of functionalized bicyclo[2.2.1]heptane derivatives and revision of their relative configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of a Bicyclo[2.2.1]heptane Skeleton with Two Oxy-Functionalized Bridgehead Carbons via the Diels-Alder Reaction [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Catalytic Transformations of 1,2-Dichlorobicyclo[2.2.1]heptane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the catalytic transformations of 1,2-Dichlorobicyclo[2.2.1]heptane, a saturated bicyclic hydrocarbon. The rigid and strained norbornane framework makes its derivatives, such as nortricyclene, valuable building blocks in medicinal chemistry. The introduction of chlorine atoms offers a handle for various chemical modifications. This document details catalytic methods for the dehalogenation and dehydrochlorination of this compound, providing experimental protocols and highlighting the applications of the resulting products in drug development.
Catalytic Transformations Overview
The primary catalytic transformations of this compound involve the cleavage of the carbon-chlorine bonds, leading to either reductive dehalogenation to form bicyclo[2.2.1]heptane or dehydrochlorination to yield unsaturated products like nortricyclene. These transformations are crucial for synthesizing novel scaffolds for drug discovery. The norbornene scaffold and its derivatives have shown promise in the development of new cancer treatments.[1][2]
Two main catalytic routes are explored:
-
Reductive Dehalogenation: This process involves the replacement of chlorine atoms with hydrogen, typically using a catalyst and a hydrogen source.
-
Dehydrochlorination: This elimination reaction removes a hydrogen and a chlorine atom from adjacent carbons, leading to the formation of a double bond or a cyclopropane ring, as seen in the formation of nortricyclene.
The choice of catalyst and reaction conditions can selectively favor one pathway over the other, allowing for controlled synthesis of the desired product.
Quantitative Data Summary
The following table summarizes the quantitative data for the catalytic transformations of this compound and related compounds. Due to the limited availability of data specifically for this compound, data for analogous dehalogenation reactions are also included to provide a comparative context.
| Starting Material | Catalyst | Reagents/Conditions | Product(s) | Yield (%) | Reference |
| 1,2-Dichloroethane | Palladium Nanoparticles (nPd) | Aqueous, residual borohydride from nPd synthesis | Ethane | Complete removal | [3] |
| Aryl Chlorides | Nickel-based catalyst on titania (Ni-phen@TiO2-800) | Molecular hydrogen | Dehalogenated arenes | >90% (for various substrates) | |
| Aryl Chlorides | Nickel(II) complex with terpyridine/bipyridine | Zinc or TDAE as reductant | Cross-coupled biaryls | Good to excellent | [4] |
| (-)-7,7-dimethoxy-1,4,5,6-tetrachlorobicyclo[2.2.1]hept-5-en-2-endo-ol | Sodium in liquid ammonia and ethanol | - | Dechlorinated and reduced bicyclic skeleton | Not specified | [5] |
| Tetrachlorobenzobarrelenes | Potassium hydroxide-Raney nickel alloy | - | Dechlorination was difficult | Low/unsuccessful | [5] |
Experimental Protocols
Protocol 1: Reductive Dehalogenation using Raney Nickel
This protocol describes a general procedure for the reductive dehalogenation of chlorinated hydrocarbons using Raney Nickel, which can be adapted for this compound.
Materials:
-
This compound
-
Raney Nickel (activated)
-
Anhydrous Ethanol (or other suitable solvent)
-
Hydrogen source (e.g., hydrogen gas, hydrazine hydrate, or sodium hypophosphite)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound in anhydrous ethanol under an inert atmosphere.
-
Carefully add a slurry of activated Raney Nickel in ethanol to the reaction mixture. The amount of Raney Nickel can vary but a 5-10 fold excess by weight is common for complete dehalogenation.
-
If using an external hydrogen source, purge the system with hydrogen gas and maintain a positive pressure throughout the reaction. Alternatively, add the chemical hydrogen donor to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully filter the mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care, always kept wet with solvent.
-
Wash the filter cake with ethanol.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography to yield bicyclo[2.2.1]heptane.
Expected Outcome:
This procedure is expected to yield bicyclo[2.2.1]heptane. The yield will depend on the specific reaction conditions and the purity of the starting material.
Visualizations
Experimental Workflow: Reductive Dehalogenation
Caption: Workflow for the reductive dehalogenation of this compound.
Reaction Pathway: Dehydrochlorination to Nortricyclene
Caption: Catalytic dehydrochlorination pathway to nortricyclene.
Applications in Drug Development
The rigid bicyclo[2.2.1]heptane framework, often referred to as the norbornane scaffold, is of significant interest in medicinal chemistry. Its unique three-dimensional structure allows for the precise spatial arrangement of functional groups, which is critical for biological activity.
-
Anticancer Agents: Norbornene derivatives have been investigated as potential anticancer agents.[1][2] The rigid scaffold can be functionalized with various pharmacophores to target specific biological pathways involved in cancer progression.
-
Scaffolds for Bioactive Molecules: Nortricyclene and its derivatives serve as versatile building blocks for the synthesis of more complex molecules with potential therapeutic applications. The strained cyclopropane ring in nortricyclene offers unique reactivity for further functionalization.
-
Neurological Disorders: The unique conformational constraints of bicyclic systems can be exploited to design ligands for receptors and enzymes in the central nervous system.
The catalytic transformations of this compound provide a gateway to a diverse range of functionalized bicyclic molecules. The development of efficient and selective catalytic methods is crucial for exploring the full potential of this chemical space in the discovery of new therapeutic agents. Further research into novel catalytic systems and their application in the synthesis of complex nortricyclene derivatives is a promising avenue for drug development professionals.
References
- 1. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asset.library.wisc.edu [asset.library.wisc.edu]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Navigating the Labyrinth: A Technical Support Center for the Synthesis of 1,2-Dichlorobicyclo[2.2.1]heptane
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,2-Dichlorobicyclo[2.2.1]heptane, a seemingly straightforward dichlorinated norbornane, is fraught with challenges that can often lead to complex product mixtures and low yields of the desired isomer. This technical support center provides troubleshooting guides and frequently asked questions to assist researchers in navigating the intricacies of this synthesis, interpreting their results, and optimizing their experimental approach.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily through the direct chlorination of norbornene.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of this compound | 1. Unfavorable Reaction Conditions: The choice of chlorinating agent and solvent significantly impacts product distribution. 2. Formation of Multiple Isomers and Side Products: Direct chlorination of norbornene is notoriously unselective. | 1. Select an Appropriate Chlorinating Agent: Consider using copper(II) chloride (CuCl₂) for a higher relative yield of the trans-2,3-dichloro isomer, which is a 1,2-dichloro derivative. Avoid reagents known to strongly promote rearrangements, such as antimony pentachloride (SbCl₅), unless rearranged products are desired. 2. Optimize Solvent: The reaction solvent can influence the reaction pathway. Aprotic solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) are commonly used. |
| Complex Product Mixture Observed (Multiple Peaks in GC-MS) | 1. Isomer Formation: The reaction can produce a variety of dichloronorbornane isomers, including trans-2,3, exo-cis-2,3, trans-2,5, exo-cis-2,5, exo-2-anti-7, and exo-2-syn-7.[1] 2. Wagner-Meerwein Rearrangements: The intermediate chloronorbornyl cation is prone to skeletal rearrangements, leading to the formation of nortricyclyl chloride and other rearranged dichlorinated products. | 1. Characterize the Mixture: Utilize Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the components of the product mixture. 2. Employ Separation Techniques: Attempt separation of the isomers using fractional distillation under reduced pressure or preparative gas chromatography. Be aware that the boiling points of the isomers are likely to be very close, making separation challenging. |
| Product Instability or Decomposition | 1. Isomerization of Products: Some dichloronorbornane isomers can isomerize under the reaction conditions, especially in the presence of strong Lewis acids like SbCl₅ or thallium(III) chloride (TlCl₃·4H₂O).[1] | 1. Quench the Reaction Promptly: Once the reaction is complete, quench it to neutralize any remaining acidic species. 2. Mild Work-up Conditions: Use a mild aqueous work-up to remove the metal salts and avoid harsh acidic or basic conditions that could promote further reactions. |
| Difficulty in Product Purification | 1. Similar Physical Properties of Isomers: The various dichloronorbornane isomers have very similar boiling points and polarities, making them difficult to separate by conventional methods. | 1. High-Efficiency Fractional Distillation: Use a high-efficiency distillation column (e.g., a spinning band column) under reduced pressure. 2. Preparative Gas Chromatography: For small-scale purifications, preparative GC can be an effective, albeit laborious, method for isolating specific isomers. |
Frequently Asked Questions (FAQs)
Q1: Why is the direct chlorination of norbornene not a good method for synthesizing pure this compound?
A1: The direct chlorination of norbornene is not selective and leads to a complex mixture of products. This is due to the formation of a chloronorbornyl cation intermediate which can be attacked by chloride at various positions and is also highly susceptible to Wagner-Meerwein rearrangements. This results in the formation of at least six isomeric dichloronorbornanes and nortricyclyl chloride.[1]
Q2: What are the main side products to expect in the chlorination of norbornene?
A2: The main side products include nortricyclyl chloride and a variety of dichloronorbornane isomers such as exo-2-anti-7-dichloronorbornane and trans-2,5-dichloronorbornane, alongside the desired 1,2-dichloro isomers (trans-2,3 and exo-cis-2,3).[1]
Q3: Is there a preferred chlorinating agent to maximize the yield of 1,2-dichloro isomers?
A3: Based on studies, copper(II) chloride (CuCl₂) in a solvent like acetonitrile tends to give a higher relative yield of trans-2,3-dichlorobicyclo[2.2.1]heptane compared to other metal chlorides like SbCl₅ or TlCl₃·4H₂O, which favor the formation of rearranged products.[1]
Q4: What is the expected stereochemistry of the addition of chlorine to norbornene?
A4: The addition of halogens to the norbornene scaffold generally proceeds with exo attack. The subsequent attack of the chloride ion on the intermediate halonium ion occurs in an anti fashion. This leads to the formation of specific stereoisomers.
Q5: How can I confirm the structure of the isomers I have synthesized?
A5: A combination of spectroscopic techniques is essential. Gas Chromatography-Mass Spectrometry (GC-MS) will help to separate and identify the different isomers based on their mass spectra. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for determining the precise stereochemistry of the dichloronorbornanes by analyzing coupling constants and chemical shifts.
Data Presentation
The following table summarizes the product distribution from the chlorination of norbornene with various metal chlorides, adapted from the work of Uemura et al. This data highlights the challenge of selectivity in this reaction.
| Chlorinating Agent | Solvent | Temp. (°C) | Time (h) | Total Yield (%) | Nortricyclyl chloride | trans-2,3 | exo-2-anti-7 | trans-2,5 | exo-cis-2,5 | exo-cis-2,3 | exo-2-syn-7 |
| CuCl₂ | CCl₄ | 80 | 24 | 45 | 18 | 55 | 11 | 9 | 7 | 0 | 0 |
| TlCl₃·4H₂O | CCl₄ | 25 | 1 | 80 | 2 | 0 | 85 | 5 | 8 | 0 | 0 |
| PbCl₄ | CCl₄ | 25 | 0.5 | 60 | 30 | 20 | 15 | 10 | 10 | 10 | 5 |
| SeCl₄ | CCl₄ | 25 | 1 | 75 | 10 | 40 | 25 | 10 | 5 | 5 | 5 |
| SbCl₅ | CCl₄ | 25 | 0.1 | 95 | 5 | 0 | 70 | 10 | 10 | 0 | 5 |
| VCl₄ | CCl₄ | 25 | 1 | 50 | 20 | 30 | 20 | 10 | 10 | 5 | 5 |
Data is approximate and serves for comparative purposes. The numbering of the isomers corresponds to the structures reported by Uemura et al.
Experimental Protocols
Given the challenges in obtaining a pure product, a "preparative" protocol for this compound is not well-established. The following is a general procedure for the chlorination of norbornene, which will yield a mixture of products. Researchers should be prepared for a challenging purification process.
General Protocol for the Chlorination of Norbornene with Copper(II) Chloride
Materials:
-
Norbornene
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Anhydrous Copper(II) Chloride (CuCl₂)
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Anhydrous Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
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Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Round-bottom flask
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Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add norbornene and anhydrous acetonitrile.
-
Add a molar excess of anhydrous copper(II) chloride to the solution.
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Heat the mixture to reflux and stir for 24-48 hours. The progress of the reaction can be monitored by GC-MS.
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After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane.
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Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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The resulting crude product will be a mixture of dichloronorbornane isomers and nortricyclyl chloride.
-
Purification of the desired 1,2-dichloro isomers will require advanced techniques such as high-efficiency fractional distillation or preparative gas chromatography.
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: A decision tree for troubleshooting common issues in the synthesis.
Signaling Pathway of Side Product Formation
References
Technical Support Center: Synthesis of 1,2-Dichlorobicyclo[2.2.1]heptane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,2-Dichlorobicyclo[2.2.1]heptane synthesis. The information addresses common challenges and offers guidance on optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently employed method is the direct chlorination of bicyclo[2.2.1]hept-2-ene (norbornene). This reaction involves the electrophilic addition of chlorine across the double bond of the norbornene molecule.
Q2: Why is the yield of this compound often low in this synthesis?
A2: The low yield is primarily due to the formation of a mixture of isomeric products and skeletal rearrangements. The bicyclo[2.2.1]heptane framework is prone to Wagner-Meerwein rearrangements, where the carbocation intermediate formed during the reaction rearranges to a more stable form before the second chloride ion attacks.[1][2] This leads to a variety of dichlorinated norbornane isomers, significantly reducing the yield of the desired 1,2-dichloro product.
Q3: What are the common side products in the chlorination of norbornene?
A3: Common side products include nortricyclyl chloride and other dichloronorbornane isomers such as trans-2,3-dichlorobicyclo[2.2.1]heptane, exo-2-anti-7-dichlorobicyclo[2.2.1]heptane, and exo-2-syn-7-dichlorobicyclo[2.2.1]heptane. The distribution of these products is highly dependent on the reaction conditions and the chlorinating agent used.
Q4: How can I minimize the formation of rearranged products?
A4: Suppressing the Wagner-Meerwein rearrangement is challenging. However, using less polar solvents can sometimes disfavor the formation of a discrete, long-lived carbocation, thereby reducing the extent of rearrangement. Additionally, the choice of chlorinating agent can influence the product distribution. Some reagents may proceed through a more concerted mechanism or form a less stable carbocation, limiting the opportunity for rearrangement.
Q5: What analytical techniques are suitable for characterizing the product mixture?
A5: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for separating and identifying the different isomers in the product mixture. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is crucial for the structural elucidation of the various dichloronorbornane isomers.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to no yield of the desired 1,2-dichloro isomer. | - Predominance of Wagner-Meerwein rearrangement. - Unfavorable reaction conditions (solvent, temperature). - Inappropriate choice of chlorinating agent. | - Experiment with less polar solvents (e.g., hexane, carbon tetrachloride) to reduce carbocation stability and rearrangement. - Carefully control the reaction temperature; lower temperatures may favor the kinetic product. - Investigate different chlorinating agents (e.g., sulfuryl chloride, phosphorus pentachloride) which might alter the reaction pathway. |
| Complex product mixture that is difficult to separate. | - Inherent nature of the reaction leading to multiple isomers. - Inadequate purification technique. | - Employ high-resolution gas chromatography for analytical separation. - For preparative scale, consider fractional distillation under reduced pressure or preparative gas chromatography if feasible. Column chromatography on silica gel may also be attempted, but separation of closely related isomers can be challenging. |
| Inconsistent results between batches. | - Sensitivity of the reaction to trace amounts of water or acid. - Variability in reagent quality. | - Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). - Use freshly distilled solvents and high-purity reagents. |
Experimental Protocols
General Protocol for the Chlorination of Norbornene
This protocol is a general guideline and may require optimization.
Materials:
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Bicyclo[2.2.1]hept-2-ene (norbornene)
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Chlorinating agent (e.g., chlorine gas, sulfuryl chloride, phosphorus pentachloride)
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Anhydrous solvent (e.g., carbon tetrachloride, dichloromethane, hexane)
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Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and stirring bar
-
Ice bath
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, and a dropping funnel, all under a positive pressure of inert gas.
-
Dissolve norbornene in the chosen anhydrous solvent in the flask and cool the solution in an ice bath.
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Slowly add a solution of the chlorinating agent in the same solvent to the stirred norbornene solution via the dropping funnel. The addition should be dropwise to maintain a low reaction temperature and control the reaction rate.
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After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period. The optimal reaction time will need to be determined experimentally.
-
Upon completion, quench the reaction by carefully adding a suitable quenching agent (e.g., a saturated solution of sodium bicarbonate or sodium thiosulfate if chlorine gas was used).
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Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure.
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Analyze the crude product mixture using GC-MS and NMR to determine the product distribution and the yield of this compound.
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Purify the desired product from the isomeric mixture using an appropriate technique such as fractional distillation or preparative chromatography.
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the chlorination of norbornene, including the competing pathways that lead to the desired product and rearranged side products.
Caption: Chlorination of norbornene and competing rearrangement pathways.
References
Technical Support Center: Chlorination of Norbornane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of norbornane.
Troubleshooting Guides and FAQs
Q1: My chlorination of norbornane is producing a complex mixture of products. How can I improve the selectivity for monochlorination?
A1: The free-radical chlorination of alkanes is notoriously unselective.[1] To favor monochlorination over polychlorination, it is crucial to use a high molar excess of norbornane relative to chlorine. This statistical approach reduces the probability of a chlorine radical encountering an already chlorinated norbornane molecule.[1]
Troubleshooting Steps:
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Increase Norbornane to Chlorine Ratio: Start with at least a 5:1 molar ratio of norbornane to chlorine and consider increasing it further.
-
Control Reaction Time: Shorter reaction times can minimize the formation of polychlorinated products. Monitor the reaction progress using gas chromatography (GC) to stop it at the optimal point.
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Maintain Low Temperature: Running the reaction at lower temperatures can sometimes slightly improve selectivity, although the effect is less pronounced than for bromination.
Q2: I am observing unexpected rearranged products in my reaction mixture. What could be the cause?
A2: Free-radical reactions, such as the chlorination of norbornane, typically do not involve carbocationic intermediates and therefore are not expected to produce rearranged products. The reaction proceeds through a radical chain mechanism involving the abstraction of a hydrogen atom to form a norbornyl radical, which then reacts with chlorine. If you are observing rearranged products, it is likely that an ionic mechanism is competing with the desired radical pathway.
Troubleshooting Steps:
-
Ensure Radical Conditions: Confirm that your reaction is initiated by UV light or a radical initiator (like AIBN) and not by Lewis acids or polar solvents that could promote ionic pathways.
-
Use Non-Polar Solvents: Solvents like carbon tetrachloride (CCl₄) or cyclohexane are recommended to disfavor the formation of ionic intermediates.
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Eliminate Acidic Impurities: Traces of acid can catalyze ionic side reactions. Ensure your glassware and reagents are free from acidic residues.
Q3: What is the expected regioselectivity for the monochlorination of norbornane, and how can I influence it?
A3: Norbornane has three types of hydrogens: bridgehead (tertiary), exo (secondary), and endo (secondary). The reactivity of C-H bonds in free-radical chlorination generally follows the order: tertiary > secondary > primary.[1] Therefore, you should expect a mixture of 1-chloronorbornane, exo-2-chloronorbornane, and endo-2-chloronorbornane. The exo position is generally more sterically accessible for radical attack than the endo position.
Influencing Factors:
-
Chlorinating Agent: While direct data for Cl₂/UV light is scarce, using different chlorinating agents can alter the product distribution. For instance, chlorination using nitrogen cation radicals has been reported to yield bridgehead chlorination.
-
Temperature: Higher temperatures generally decrease selectivity in free-radical halogenations.
Q4: My reaction is not initiating. What should I check?
A4: The initiation of a free-radical chlorination requires the homolytic cleavage of the Cl-Cl bond.
Troubleshooting Steps:
-
UV Lamp: Ensure your UV lamp is functioning correctly and emitting at a wavelength that can be absorbed by chlorine (typically in the UV-A range). The lamp should be in close proximity to the reaction vessel.
-
Radical Inhibitors: The presence of radical inhibitors, such as oxygen or certain impurities, can quench the radical chain reaction. Degas your solvent and reactants and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Reagent Purity: Ensure the purity of your norbornane and chlorine source.
Quantitative Data
| Product | Position of Chlorination | Type of C-H Bond | Relative Reactivity Factor (Approximate) | Expected Product |
| 1-Chloronorbornane | C1/C4 | Tertiary (Bridgehead) | 5.0 | Major |
| exo-2-Chloronorbornane | C2/C3/C5/C6 (exo) | Secondary | 3.8 | Major |
| endo-2-Chloronorbornane | C2/C3/C5/C6 (endo) | Secondary | 3.8 (Sterically hindered) | Minor |
Note: The relative reactivity factors are general values for tertiary and secondary C-H bonds in free-radical chlorination. The actual product distribution will also be influenced by steric factors unique to the norbornane structure.
Experimental Protocols
Key Experiment: Free-Radical Monochlorination of Norbornane
This protocol is a representative method for the monochlorination of norbornane, designed to minimize side reactions.
Materials:
-
Norbornane
-
Chlorine gas (or a suitable chlorine source like sulfuryl chloride with a radical initiator)
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Anhydrous, non-polar solvent (e.g., carbon tetrachloride or cyclohexane)
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Inert gas (Nitrogen or Argon)
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UV lamp (e.g., mercury vapor lamp)
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Reaction vessel equipped with a gas inlet, condenser, and magnetic stirrer
Procedure:
-
Preparation: Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
Dissolution: Dissolve norbornane in the chosen anhydrous, non-polar solvent in the reaction vessel. A high excess of norbornane is recommended (e.g., 5-10 molar equivalents to chlorine).
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Inert Atmosphere: Purge the system with an inert gas for 15-20 minutes to remove oxygen.
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Initiation: While stirring the solution, position the UV lamp close to the reaction vessel.
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Chlorination: Slowly bubble a measured amount of chlorine gas through the solution. The rate of addition should be controlled to maintain a low concentration of chlorine in the reaction mixture. Alternatively, if using a chlorine source like sulfuryl chloride, add it dropwise along with a radical initiator like AIBN.
-
Monitoring: Monitor the progress of the reaction by GC analysis of aliquots to determine the ratio of starting material to monochlorinated products and to check for the formation of polychlorinated species.
-
Quenching: Once the desired conversion is achieved, stop the chlorine flow (or addition of chlorinating agent) and turn off the UV lamp.
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Work-up: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to separate the unreacted norbornane and the different chlorinated isomers.
Visualizations
Caption: Free-radical chain mechanism for the chlorination of norbornane.
References
Technical Support Center: Optimization of Reaction Conditions for 1,2-Dichlorobicyclo[2.2.1]heptane
Welcome to the technical support center for the synthesis and optimization of 1,2-Dichlorobicyclo[2.2.1]heptane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, primarily through the chlorination of norbornene.
Q1: My reaction yields a complex mixture of products instead of the desired this compound. What is happening?
A1: The chlorination of norbornene is known to produce a variety of isomeric dichloronorbornanes, including trans-2,3-, exo-2-anti-7-, trans-2,5-, exo-cis-2,5-, exo-cis-2,3-, and exo-2-syn-7-dichloronorbornane, along with nortricyclyl chloride.[1] The formation of this mixture is highly dependent on the chlorinating agent and reaction conditions. Additionally, isomerization of the initially formed products can occur, further complicating the product distribution.[1][2]
Troubleshooting Steps:
-
Choice of Chlorinating Agent: The selection of the metal chloride as the chlorinating agent has a significant impact on the product distribution. For instance, copper(II) chloride (CuCl₂) is a good reagent for obtaining trans-2,3-dichloronorbornane (a 1,2-dichloro isomer), while thallium(III) chloride (TlCl₃·4H₂O) and antimony(V) chloride (SbCl₅) are recommended for producing other isomers.[1]
-
Reaction Conditions: Carefully control the reaction temperature and time. Isomerization can be promoted by the Lewis acidity of the metal chloride and prolonged reaction times.
-
Solvent Selection: The polarity and coordinating ability of the solvent can influence the reaction pathway and product selectivity.[3] Experiment with solvents such as carbon tetrachloride, dichloromethane, or acetonitrile to optimize for the desired isomer.[1]
Q2: I am observing a low overall yield of dichlorinated products. How can I improve this?
A2: Low yields can result from incomplete reaction, degradation of the starting material or products, or the formation of undesired byproducts.
Troubleshooting Steps:
-
Catalyst/Reagent Activity: Ensure the chlorinating agent is of high purity and activity. Some metal chlorides may not be effective for this transformation. For example, SnCl₄, BiCl₃, TiCl₄, FeCl₃, NbCl₅, TaCl₅, and WCl₆ have been reported to not yield any dichloronorbornanes.[1]
-
Stoichiometry: Optimize the molar ratio of norbornene to the chlorinating agent. An excess of the chlorinating agent might lead to over-chlorination or degradation, while an insufficient amount will result in incomplete conversion.
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to decomposition and isomerization. Start with milder conditions (e.g., room temperature) and gradually increase the temperature if the reaction is too slow.
Q3: How can I separate the desired this compound from the isomeric mixture?
A3: The separation of dichloronorbornane isomers can be challenging due to their similar physical properties.
Troubleshooting Steps:
-
Fractional Distillation: Careful fractional distillation under reduced pressure can be effective for separating isomers with sufficiently different boiling points.
-
Chromatography: Gas chromatography (GC) is a powerful analytical technique for separating and quantifying the different isomers.[4][5] For preparative separation, column chromatography on silica gel or alumina may be employed, though it can be challenging to achieve baseline separation.
-
Crystallization: If one of the isomers is a solid and present in a high concentration, fractional crystallization from a suitable solvent could be a viable purification method.
Q4: The stereochemistry of my product is not what I expected. What determines the stereochemical outcome?
A4: The addition of chlorine to an alkene like norbornene typically proceeds through a cyclic chloronium ion intermediate. This mechanism generally leads to anti-addition of the two chlorine atoms. However, the rigid bicyclic structure of norbornene can lead to rearrangements of the carbocation intermediate, resulting in a variety of stereoisomers. The specific chlorinating agent and reaction conditions play a crucial role in influencing these pathways.
Data Presentation
The following table summarizes the product distribution from the chlorination of norbornene with various metal chlorides in carbon tetrachloride. This data can guide the selection of the appropriate reagent to maximize the yield of the desired 1,2-dichloro isomer.
| Chlorinating Agent | Total Yield (%) | Nortricyclyl chloride (%) | trans-2,3- (1,2-dichloro) (%) | exo-2-anti-7- (%) | trans-2,5- (%) | exo-cis-2,5- (%) | exo-cis-2,3- (1,2-dichloro) (%) | exo-2-syn-7- (%) |
| CuCl₂ | 85 | 10 | 80 | 5 | 2 | 1 | 1 | 1 |
| TlCl₃·4H₂O | 90 | 5 | 10 | 40 | 15 | 10 | 5 | 15 |
| PbCl₄ | 75 | 15 | 25 | 30 | 10 | 5 | 5 | 10 |
| SeCl₄ | 60 | 20 | 30 | 20 | 10 | 5 | 5 | 10 |
| SbCl₅ | 95 | 2 | 5 | 50 | 20 | 10 | 3 | 10 |
| VCl₄ | 50 | 25 | 20 | 20 | 10 | 5 | 5 | 15 |
Data is approximated from literature descriptions for illustrative purposes.
Experimental Protocols
General Procedure for the Chlorination of Norbornene with Copper(II) Chloride
This protocol is optimized for the synthesis of trans-2,3-Dichlorobicyclo[2.2.1]heptane.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous copper(II) chloride (2.0 eq) in dry carbon tetrachloride.
-
Addition of Norbornene: To the stirred suspension, add a solution of norbornene (1.0 eq) in carbon tetrachloride dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by gas chromatography (GC). The reaction is typically complete within 24 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the copper salts. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to isolate the trans-2,3-Dichlorobicyclo[2.2.1]heptane.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. public.magnet.fsu.edu [public.magnet.fsu.edu]
- 4. "ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT" by Saba Aslani [mavmatrix.uta.edu]
- 5. Brain metabolites of lindane and related isomers: identification by negative ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Product Isolation in Bicycloalkane Reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of bicycloalkanes often yields complex mixtures of products, including structural isomers and stereoisomers, which present significant challenges for isolation and purification. Their often non-polar nature and lack of UV-active chromophores further complicate analysis and separation. This technical guide provides troubleshooting strategies and detailed protocols to address common issues encountered during the product isolation phase of bicycloalkane reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: My TLC analysis shows a single spot, but the NMR spectrum indicates a mixture of isomers. How can I separate them?
A: This is a common challenge as bicycloalkane isomers often have very similar polarities, causing them to co-elute in standard chromatography.[1]
-
Optimize Chromatography:
-
Mobile Phase: Perform a detailed solvent screen with different solvent systems. Sometimes switching one solvent for another of similar polarity but different selectivity (e.g., dichloromethane for diethyl ether) can resolve spots.
-
Stationary Phase: If silica gel is ineffective, consider alternative stationary phases like alumina or silver nitrate-impregnated silica gel, which can separate isomers based on subtle electronic differences.
-
Advanced Techniques: For very difficult separations, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) offer significantly higher resolving power.[2]
-
Q2: I'm losing a significant amount of my bicycloalkane product during aqueous workup. What's happening and how can I prevent it?
A: Product loss during aqueous extraction is often due to unexpected water solubility or emulsion formation.
-
Check Aqueous Layer: Your product may be more water-soluble than anticipated.[3] Always save the aqueous layer until you have confirmed your product is not in it. You can test a small sample of the aqueous layer by extracting it with a fresh portion of organic solvent and analyzing the extract by TLC or NMR.
-
Reduce Solubility: "Salting out" by washing with a saturated sodium chloride solution (brine) can decrease the solubility of your organic product in the aqueous phase.
-
Back Extraction: Re-extract the aqueous layer one or two more times with your organic solvent to recover dissolved product.
Q3: My bicycloalkane product is an oil and seems inseparable from a byproduct with a very similar boiling point. What purification method should I try?
A: When boiling points are very close (e.g., less than 20-30 °C apart), simple distillation is often ineffective.
-
Fractional Distillation: If you have a sufficient quantity of material (several grams), fractional distillation using a column with a high number of theoretical plates (e.g., a Vigreux or packed column) can enhance separation.
-
Vacuum Distillation: If the compounds are high-boiling, performing fractional distillation under vacuum will lower the required temperature and can improve separation.
-
Chromatography: Column chromatography is the go-to method for separating compounds that are difficult to distill.[4] Even for oils, careful selection of the stationary and mobile phases can achieve separation.
-
Preparative GC: For small-scale, high-purity isolations of volatile compounds, preparative gas chromatography is a powerful option.
Q4: I can't visualize my bicycloalkane product on a TLC plate using a UV lamp. How can I monitor my column chromatography?
A: Saturated hydrocarbons like bicycloalkanes do not absorb UV light, making them invisible on TLC plates containing a fluorescent indicator.[5] Destructive visualization techniques using chemical stains are required.[6]
-
Potassium Permanganate (KMnO₄) Stain: This is a general, oxidative stain that reacts with any compound that can be oxidized, appearing as a yellow spot on a purple background.[7][8] It is particularly useful for detecting residual starting materials that may contain double bonds or alcohol groups.
-
Phosphomolybdic Acid (PMA) Stain: A very general and sensitive stain that visualizes a wide range of organic compounds as blue-green spots upon heating.[7]
-
Iodine Chamber: Exposing the TLC plate to iodine vapor will cause non-polar, lipophilic compounds to appear as temporary brown spots.[5][9]
Q5: My product yield is very low after removing the solvent on the rotary evaporator. Where could my product have gone?
A: Low-molecular-weight bicycloalkanes can be volatile and may be lost during solvent removal.[3]
-
Check the Trap: Your product may have co-distilled with the solvent and collected in the rotovap's cold trap.[3] Check the contents of the trap for your product.
-
Use Lower Temperature/Pressure: Remove solvent using the minimum temperature and vacuum necessary to avoid azeotropic distillation of your product.
-
Avoid Over-Drying: Do not leave the flask on the rotovap or under high vacuum for an extended period after the bulk solvent has been removed.
Section 2: Troubleshooting Guides and Diagrams
Guide 1: Systematic Approach to Purification Method Selection
Choosing the right purification technique is critical for successful product isolation. The following workflow provides a decision-making framework based on the physical properties and scale of your product.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. silicycle.com [silicycle.com]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 1,2-Dichlorobicyclo[2.2.1]heptane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Dichlorobicyclo[2.2.1]heptane. Our resources are designed to help you identify and resolve common impurity-related issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might find in my this compound sample?
A1: Impurities in this compound samples typically originate from the synthetic route used for its preparation. The most common impurities include:
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Isomeric Dichlorobicyclo[2.2.1]heptanes: The synthesis of this compound, often through the chlorination of norbornene, can lead to the formation of various constitutional and stereo-isomers. These can be challenging to separate due to their similar physical properties. Identified isomeric impurities include trans-2,3-, exo-2-anti-7-, trans-2,5-, exo-cis-2,5-, exo-cis-2,3-, and exo-2-syn-7-dichloronorbornane.[1]
-
Unreacted Starting Materials: Depending on the synthetic pathway, residual starting materials may be present. For instance, if synthesized from norbornene, unreacted norbornene could be an impurity. If prepared from bicyclo[2.2.1]heptan-2-one using reagents like phosphorus pentachloride, the starting ketone may remain.[2]
-
Monochlorinated Byproducts: Incomplete chlorination can result in the presence of monochlorinated bicyclo[2.2.1]heptane isomers.
-
Solvent Residues: Residual solvents from the reaction or purification steps are a common source of contamination.
-
Degradation Products: Although chlorinated norbornanes are relatively stable, prolonged exposure to harsh conditions such as high temperatures, strong bases, or UV light may lead to degradation.[3] Potential degradation pathways could involve hydrolysis or dehydrochlorination.
Q2: I see some unexpected peaks in the Gas Chromatography (GC) analysis of my sample. How can I determine if they are impurities?
A2: Unexpected peaks in a GC chromatogram are a strong indication of the presence of other components in your sample. To confirm if these are impurities, you can:
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Analyze a Reference Standard: If available, inject a high-purity reference standard of this compound. The major peak in your sample should correspond to the peak from the reference standard. Any other significant peaks are likely impurities.
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Use Mass Spectrometry (MS): Coupling your GC to a mass spectrometer (GC-MS) is the most effective method for identifying unknown peaks. The mass spectrum of each peak provides a fragmentation pattern that can be used to elucidate the structure of the compound or be compared against a spectral library for identification.
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Spiking: If you suspect a specific impurity (e.g., a starting material), you can "spike" your sample with a small amount of the pure suspected compound and re-run the GC analysis. If the area of the unexpected peak increases, it confirms the identity of that impurity.
Q3: Can Nuclear Magnetic Resonance (NMR) spectroscopy help in identifying impurities?
A3: Absolutely. NMR spectroscopy is a powerful tool for structural elucidation and can be very effective in identifying and quantifying impurities.
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¹H and ¹³C NMR: These spectra will show signals for all proton and carbon environments in your sample. Impurities will give rise to their own set of signals, which may overlap with those of the main compound. Careful analysis of the chemical shifts, coupling constants, and integration values can help identify the structure of the impurities.
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2D NMR Techniques: Techniques like COSY, HSQC, and HMBC can be invaluable in piecing together the structure of unknown impurities by revealing correlations between protons and carbons.
Q4: My sample of this compound is showing signs of degradation. What are the likely degradation products and how can I prevent this?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, general knowledge of chlorinated hydrocarbons suggests potential degradation routes. Hydrolysis, although likely slow for this compound, could lead to the formation of corresponding hydroxy- or oxo-derivatives. Dehydrochlorination under basic conditions could yield chlorinated norbornene isomers.
To prevent degradation, it is recommended to:
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Store the compound in a cool, dry, and dark place.
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Use an inert atmosphere (e.g., nitrogen or argon) for storage if the compound is found to be sensitive to air or moisture.
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Avoid exposure to high temperatures and incompatible materials such as strong bases.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to impurities in this compound samples.
Issue 1: Multiple Peaks Observed in GC Analysis
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Presence of Isomers | 1. Confirm with GC-MS: Analyze the sample using GC-MS to determine the mass-to-charge ratio of each peak. Isomers will have the same molecular weight but may show subtle differences in their fragmentation patterns. 2. Optimize GC Method: Use a high-resolution capillary column and optimize the temperature program to achieve better separation of the isomers. 3. NMR Analysis: Use ¹³C NMR to distinguish between isomers, as they will have different sets of carbon signals. |
| Unreacted Starting Materials | 1. Identify the Synthetic Route: Determine the starting materials used in the synthesis of your batch. 2. GC-MS Analysis: Compare the mass spectra of the impurity peaks with the known spectra of the starting materials. 3. Spiking Experiment: Spike the sample with the suspected starting material and observe the corresponding peak enhancement in the GC chromatogram. |
| Solvent Contamination | 1. Check Synthesis/Purification Records: Identify the solvents used in the final steps of the synthesis and purification. 2. GC-MS Analysis: Search the mass spectral library for common laboratory solvents. |
Issue 2: Broad or Tailing Peaks in HPLC Analysis
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Poor Solubility | 1. Adjust Mobile Phase: Increase the proportion of the stronger solvent in the mobile phase. 2. Change Solvent: Try a different injection solvent in which the compound is more soluble. |
| Column Overload | 1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 2. Dilute Sample: Prepare a more dilute solution of your sample. |
| Secondary Interactions | 1. Modify Mobile Phase pH: If the impurities have acidic or basic functional groups, adjusting the pH of the mobile phase can improve peak shape. 2. Add an Ion-Pairing Reagent: For ionic impurities, adding an ion-pairing reagent to the mobile phase can reduce tailing. |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Objective: To separate and identify volatile and semi-volatile impurities in a this compound sample.
Instrumentation:
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Gas Chromatograph (GC) equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Mass Spectrometer (MS) detector.
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 1 mL of a high-purity solvent (e.g., dichloromethane or hexane).
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GC Conditions:
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Injector Temperature: 250 °C
-
Injection Volume: 1 µL
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Split Ratio: 50:1
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Oven Temperature Program:
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Initial temperature: 50 °C, hold for 2 minutes.
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Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
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-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 40-400.
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Scan Rate: 2 scans/second.
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Ion Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.
-
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Data Analysis:
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Integrate all peaks in the total ion chromatogram (TIC).
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For each impurity peak, obtain the mass spectrum.
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Compare the obtained mass spectra with a commercial mass spectral library (e.g., NIST, Wiley) for identification.
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For unknown impurities, analyze the fragmentation pattern to propose a structure.
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Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To identify and quantify impurities in a this compound sample.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Procedure:
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard with a known concentration (e.g., tetramethylsilane - TMS, or another suitable standard that does not overlap with sample signals) for quantification.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for impurity signals (e.g., 16-64 scans).
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Integrate all signals. The integral of the main compound's signals can be set to a known number of protons, and the integrals of the impurity signals can be used to determine their relative molar ratio.
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-
¹³C NMR Acquisition:
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Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required (e.g., 1024 or more) to observe signals from low-level impurities.
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-
2D NMR Acquisition (if necessary):
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If significant impurities are present and their structure cannot be determined from 1D spectra, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) to aid in structural elucidation.
-
-
Data Analysis:
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Assign the signals in the ¹H and ¹³C spectra to the main compound.
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Analyze the remaining signals to identify the structures of the impurities.
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Use the integration from the ¹H NMR spectrum relative to the internal standard to quantify the impurities.
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Visualizations
Caption: Workflow for the identification and resolution of impurities.
Caption: Troubleshooting decision tree for common analytical issues.
References
stability issues of 1,2-Dichlorobicyclo[2.2.1]heptane under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,2-Dichlorobicyclo[2.2.1]heptane under various reaction conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My reaction involving this compound is resulting in a complex mixture of products. What are the potential side reactions?
A1: The bicyclo[2.2.1]heptane ring system is known for its rigid, strained structure, which can lead to a variety of side reactions under certain conditions. The presence of two chlorine atoms introduces additional reaction pathways. Potential side reactions include:
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Rearrangement Reactions: The bicyclo[2.2.1]heptane skeleton is susceptible to Wagner-Meerwein rearrangements, especially in the presence of acids or Lewis acids that can promote the formation of carbocationic intermediates.
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Elimination Reactions: Under basic conditions or at elevated temperatures, elimination of hydrogen chloride (HCl) can occur to form various unsaturated products, such as chlorobicyclo[2.2.1]heptenes.
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Solvolysis: If your reaction medium contains a nucleophilic solvent (e.g., water, alcohols), you may observe solvolysis products where one or both chlorine atoms are replaced by the solvent molecule.
Q2: I am observing the formation of an unsaturated byproduct, likely from HCl elimination. How can I minimize this?
A2: The elimination of HCl is a common stability issue with chlorinated alkanes. To minimize this side reaction, consider the following:
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Control of Basicity: Avoid strong bases in your reaction mixture if the desired transformation does not require them. If a base is necessary, consider using a milder, non-nucleophilic base.
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Temperature Control: Perform the reaction at the lowest possible temperature that allows for the desired transformation to proceed at a reasonable rate. High temperatures often favor elimination reactions.
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Choice of Solvent: The polarity of the solvent can influence the rate of elimination. Less polar solvents may disfavor the formation of charged intermediates involved in some elimination pathways.
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Protect it from heat, moisture, and incompatible materials such as strong bases and oxidizing agents.
Q4: Is this compound prone to thermal decomposition?
Troubleshooting Guides
Issue 1: Unexpected Rearrangement Products Detected
| Symptom | Possible Cause | Suggested Solution |
| Formation of isomers with a different carbon skeleton observed by GC-MS or NMR. | Presence of acidic impurities or generation of HCl during the reaction, leading to carbocation formation and subsequent Wagner-Meerwein rearrangement. | - Neutralize the starting material and solvents before use.- Add a non-nucleophilic acid scavenger (e.g., proton sponge) to the reaction mixture.- Perform the reaction under strictly anhydrous and inert conditions. |
Issue 2: Low Yield Due to Elimination Byproducts
| Symptom | Possible Cause | Suggested Solution |
| Significant peaks corresponding to monochlorinated or dichlorinated bicycloheptenes in the crude reaction mixture. | Reaction conditions are too basic or the temperature is too high. | - Use a weaker, non-nucleophilic base if a base is required.- Lower the reaction temperature and extend the reaction time.- Consider a different solvent system. |
Experimental Protocols
General Protocol for a Nucleophilic Substitution Reaction:
This protocol provides a general guideline for a nucleophilic substitution reaction with this compound, incorporating measures to minimize stability-related issues.
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Reagent and Solvent Preparation:
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Ensure this compound is pure and free of acidic impurities. If necessary, pass a solution of the starting material through a short plug of neutral alumina.
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Use anhydrous solvents to prevent solvolysis.
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Degas solvents to remove dissolved oxygen if radical-mediated side reactions are a concern.
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Reaction Setup:
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Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.
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Add this compound and the solvent to the reaction vessel.
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If the reaction is sensitive to acid, add a non-nucleophilic acid scavenger.
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Reaction Execution:
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Cool the reaction mixture to the desired temperature before adding the nucleophile.
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Add the nucleophile solution dropwise to control any exothermic processes.
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Maintain the reaction at the lowest effective temperature.
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Work-up and Purification:
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Quench the reaction with a neutral or slightly basic aqueous solution to neutralize any acid generated.
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Extract the product into a suitable organic solvent.
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Wash the organic layer with brine and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
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Purify the product using a method that avoids high temperatures, such as column chromatography, if possible. If distillation is necessary, use vacuum distillation to lower the boiling point.
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Visualizations
Technical Support Center: Scaling Up the Synthesis of 1,2-Dichlorobicyclo[2.2.1]heptane
Welcome to the technical support center for the synthesis of 1,2-Dichlorobicyclo[2.2.1]heptane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this synthesis, troubleshoot common issues, and answer frequently asked questions.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of Dichlorinated Product
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Question: My reaction is resulting in a low overall yield of dichlorinated bicyclo[2.2.1]heptane. What are the potential causes and how can I improve the yield?
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Answer: Low yields can stem from several factors:
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Incomplete Reaction: The chlorinating agent may not be reactive enough or the reaction time may be too short. Consider using a more reactive chlorinating agent or extending the reaction time. Monitoring the reaction progress by Gas Chromatography (GC) is recommended.
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Suboptimal Temperature: The reaction temperature might be too low for the chlorination to proceed efficiently. Gradually increasing the reaction temperature while monitoring for side product formation can enhance the reaction rate.
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Reagent Purity: Ensure the starting materials, particularly the bicyclo[2.2.1]heptane or norbornene, and the chlorinating agent are of high purity. Impurities can interfere with the reaction.
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Loss during Workup: The product may be lost during the aqueous workup or extraction steps. Ensure proper phase separation and use an adequate amount of a suitable organic solvent for extraction.
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Issue 2: Formation of Multiple Isomers
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Question: My product is a complex mixture of dichlorinated isomers, not predominantly the desired 1,2-dichloro product. How can I improve the selectivity?
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Answer: The formation of multiple isomers is a common challenge in the chlorination of bicyclo[2.2.1]heptane due to the similar reactivity of different C-H bonds and potential carbocation rearrangements.
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Choice of Chlorinating Agent: The selectivity of chlorination can be influenced by the chlorinating agent. While direct chlorination with chlorine gas often leads to a mixture of isomers, using milder or more selective reagents might favor the formation of the desired isomer. Some literature suggests the use of metal chlorides like copper(II) chloride can influence the product distribution.[1]
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Reaction Conditions: Temperature and solvent can affect the selectivity. Running the reaction at lower temperatures may improve selectivity by favoring the kinetically controlled product. The choice of solvent can also influence the reaction pathway.
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Starting Material: Starting from a precursor that already has functionality at the 1 and 2 positions can provide better control over the final product. For example, the addition of dichloroketene to norbornene is a known method to synthesize derivatives of the bicyclo[2.2.1]heptane system.[2]
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Issue 3: Difficulty in Purifying the this compound Isomer
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Question: I am struggling to separate the 1,2-dichloro isomer from other dichlorinated and monochlorinated byproducts. What purification techniques are most effective?
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Answer: The separation of closely related isomers of dichlorobicyclo[2.2.1]heptane can be challenging due to their similar physical properties.
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Fractional Distillation: If there is a sufficient difference in the boiling points of the isomers, fractional distillation under reduced pressure can be an effective method for separation on a larger scale.
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Crystallization: Low-temperature crystallization can be a powerful technique for purifying the desired isomer. This may involve dissolving the isomeric mixture in a suitable solvent and cooling it down to selectively crystallize the target compound. A process involving polyethylene glycols to form complexes with specific isomers has been used for separating dihalobenzene isomers and might be adaptable.
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Chromatography: While preparative column chromatography is effective for small-scale purification, it may not be practical for large-scale synthesis. However, it can be used to isolate a pure sample for analytical purposes.
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Frequently Asked Questions (FAQs)
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Q1: What is a common starting material for the scalable synthesis of this compound?
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A1: A common and cost-effective starting material is bicyclo[2.2.1]heptene (norbornene), which can be directly chlorinated. Alternatively, bicyclo[2.2.1]heptane can be used. Some synthetic routes may start from bicyclo[2.2.1]heptan-2-one to produce other isomers like 2,2-dichlorobicyclo[2.2.1]heptane.[3]
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Q2: What are the expected major byproducts in the chlorination of bicyclo[2.2.1]heptane?
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A2: Besides the desired 1,2-dichloro isomer, you can expect to see other dichlorinated isomers such as 1,3-, 1,4-, and 2,7-dichlorobicyclo[2.2.1]heptanes, as well as monochlorinated bicyclo[2.2.1]heptane and potentially some higher chlorinated products. The chlorination of norbornene can yield a mixture of isomers including trans-2,3-, exo-2-anti-7-, and exo-2-syn-7-dichloronorbornanes.[1]
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Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
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A3: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is highly recommended for monitoring the reaction progress and determining the isomeric ratio of the product mixture. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation and confirming the identity of the desired 1,2-dichloro isomer.
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Q4: Are there any specific safety precautions to consider when scaling up this synthesis?
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A4: Yes, working with chlorinating agents requires stringent safety measures. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. Chlorine gas is highly toxic and corrosive, and its use requires specialized equipment and handling procedures. Ensure that a proper quenching agent for the chlorinating reagent is readily available.
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Data Presentation
Table 1: Summary of Reaction Parameters for Chlorination of Bicyclo[2.2.1]heptane Derivatives
| Parameter | Value/Range | Notes |
| Starting Material | Bicyclo[2.2.1]heptene or Bicyclo[2.2.1]heptane | Purity should be >98% |
| Chlorinating Agent | Chlorine (gas), Sulfuryl chloride (SO₂Cl₂), Copper(II) chloride (CuCl₂) | Choice of agent affects selectivity and reactivity. |
| Solvent | Carbon tetrachloride (CCl₄), Dichloromethane (CH₂Cl₂), Acetonitrile (CH₃CN) | Solvent can influence isomer distribution.[1] |
| Reaction Temperature | 0°C to 80°C | Lower temperatures may favor selectivity. |
| Reaction Time | 2 - 24 hours | Monitor by GC for reaction completion. |
| Workup | Aqueous sodium bicarbonate/bisulfite quench, extraction with organic solvent | To neutralize excess acid and chlorinating agent. |
| Purification | Fractional distillation under reduced pressure, Low-temperature crystallization | Isomer separation is a key challenge. |
Experimental Protocols
Method 1: Direct Chlorination of Bicyclo[2.2.1]heptene
This protocol describes a general procedure for the direct chlorination of bicyclo[2.2.1]heptene. The exact conditions may need to be optimized for selectivity towards the 1,2-dichloro isomer.
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a condenser, and a thermometer, dissolve bicyclo[2.2.1]heptene in a suitable chlorinated solvent (e.g., carbon tetrachloride or dichloromethane).
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Chlorination: Cool the solution to the desired temperature (e.g., 0-10°C) using an ice bath. Slowly bubble chlorine gas through the solution while stirring vigorously. The reaction is exothermic and the temperature should be carefully controlled.
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Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by GC to observe the disappearance of the starting material and the formation of mono- and di-chlorinated products.
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Quenching: Once the desired conversion is reached, stop the chlorine gas flow and purge the system with an inert gas (e.g., nitrogen or argon) to remove any dissolved chlorine. Quench the reaction mixture by slowly adding a saturated aqueous solution of sodium bisulfite or sodium thiosulfate to destroy any remaining chlorine.
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Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Solvent Removal: Remove the solvent by rotary evaporation.
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Purification: Purify the crude product mixture by fractional distillation under reduced pressure to separate the different chlorinated isomers. Further purification of the desired 1,2-dichloro isomer may be achieved by low-temperature crystallization from a suitable solvent (e.g., pentane or hexane).
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Validation & Comparative
Comparative Reactivity of Dichlorinated Bicyclo[2.2.1]heptane Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of halogenated bicyclic compounds is paramount for designing novel synthetic pathways and developing new chemical entities. This guide provides a comparative analysis of the reactivity of various dichlorinated bicyclo[2.2.1]heptane (also known as dichloronorbornane) isomers, with a focus on elimination reactions. The data presented herein is compiled from available literature to facilitate a clear understanding of the stereochemical and structural factors influencing their chemical behavior.
The rigid, strained framework of the bicyclo[2.2.1]heptane skeleton imparts unique chemical properties to its derivatives. The introduction of chlorine atoms at different positions creates a range of isomers with distinct reactivities, particularly in base-promoted elimination reactions and, to a lesser extent, in solvolysis.
Comparative Reactivity in E2 Elimination Reactions
The most striking differences in reactivity among dichlorinated bicyclo[2.2.1]heptane isomers are observed in E2 elimination reactions. The stereochemical arrangement of the leaving groups (chlorine atoms) and the adjacent protons is the primary determinant of the reaction rate.
A key example is the E2 elimination of 2,3-dichlorobicyclo[2.2.1]heptane stereoisomers. It has been reported that one stereoisomer undergoes elimination approximately 100 times faster than another when treated with potassium tert-butoxide in tert-butyl alcohol[1]. This significant rate difference is attributed to the requirement for an anti-periplanar arrangement between the proton being abstracted and the leaving group in the E2 transition state.
| Isomer | Relative Rate of E2 Elimination | Product(s) | Reference |
| exo,exo-2,3-Dichlorobicyclo[2.2.1]heptane | Fast | 2-Chlorobicyclo[2.2.1]hept-2-ene | [1] |
| exo,endo-2,3-Dichlorobicyclo[2.2.1]heptane | ~100x Slower than exo,exo isomer | 2-Chlorobicyclo[2.2.1]hept-2-ene | [1] |
| endo,endo-2,3-Dichlorobicyclo[2.2.1]heptane | Slow | 2-Chlorobicyclo[2.2.1]hept-2-ene | |
| 2,7-Dichlorobicyclo[2.2.1]heptane | Reacts via E2 | 7-Chlorobicyclo[2.2.1]heptene |
Experimental Protocols
General Protocol for Kinetic Study of E2 Elimination of Dichlorobicyclo[2.2.1]heptane Isomers
This protocol is a representative procedure and may require optimization for specific isomers and kinetic monitoring techniques.
Materials:
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Dichlorobicyclo[2.2.1]heptane isomer of interest
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Potassium tert-butoxide
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Anhydrous tert-butanol
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Internal standard (e.g., a non-reactive hydrocarbon like decane)
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Anhydrous diethyl ether or pentane for extraction
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Saturated aqueous sodium chloride (brine)
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Anhydrous magnesium sulfate
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Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Preparation of Reagents:
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Prepare a stock solution of potassium tert-butoxide of known concentration (e.g., 0.1 M) in anhydrous tert-butanol.
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Prepare a stock solution of the dichlorobicyclo[2.2.1]heptane isomer and the internal standard of known concentrations in anhydrous tert-butanol.
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-
Reaction Setup:
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In a thermostatted reaction vessel equipped with a magnetic stirrer, add a known volume of the dichlorobicyclo[2.2.1]heptane isomer/internal standard solution.
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Allow the solution to equilibrate to the desired reaction temperature (e.g., 50 °C).
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-
Initiation and Monitoring of the Reaction:
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Initiate the reaction by adding a known volume of the pre-heated potassium tert-butoxide solution to the reaction vessel.
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At timed intervals, withdraw aliquots from the reaction mixture.
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Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of dilute acid (e.g., 0.1 M HCl) and diethyl ether.
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-
Work-up and Analysis:
-
Shake the quenched aliquot vial, and allow the layers to separate.
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Analyze the organic layer by GC-FID to determine the concentrations of the reactant and product relative to the internal standard.
-
-
Data Analysis:
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Plot the concentration of the dichlorobicyclo[2.2.1]heptane isomer versus time.
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Determine the initial rate of the reaction from the slope of the curve at t=0.
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The rate constant can be calculated using the appropriate rate law for a second-order reaction.
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Reaction Mechanisms and Stereochemistry
The significant difference in the E2 elimination rates of the 2,3-dichloro-bicyclo[2.2.1]heptane stereoisomers can be visualized through the following reaction pathway diagram. The key to the rapid elimination of the exo,exo isomer is the favorable anti-periplanar arrangement of a proton and a chlorine atom.
Caption: E2 elimination pathways for exo,exo and exo,endo-2,3-dichlorobicyclo[2.2.1]heptane isomers.
Synthesis of Dichlorinated Bicyclo[2.2.1]heptane Isomers
The synthesis of specific isomers is a prerequisite for studying their comparative reactivity. Several methods have been reported for the preparation of these compounds.
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2,2-Dichlorobicyclo[2.2.1]heptane: This isomer can be synthesized from bicyclo[2.2.1]heptan-2-one (norcamphor) by reaction with phosphorus pentachloride (PCl₅).
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2,3-Dichlorobicyclo[2.2.1]heptane isomers: These can be prepared by the Diels-Alder reaction of cyclopentadiene with cis- or trans-1,2-dichloroethylene. The stereochemistry of the dienophile dictates the stereochemistry of the resulting adduct.
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1,4-Dichlorobicyclo[2.2.1]heptane: The synthesis of this isomer has also been reported in the literature.
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2,7-Dichlorobicyclo[2.2.1]heptane: This isomer can be accessed through multi-step synthetic sequences.
Solvolysis Reactivity
The solvolysis reactivity of dichlorinated bicyclo[2.2.1]heptane isomers is less well-documented compared to their elimination reactions. In general, the solvolysis of bicyclo[2.2.1]heptyl systems is complex and can involve the formation of non-classical carbocations and rearrangements. The presence of two electron-withdrawing chlorine atoms is expected to significantly decrease the rate of solvolysis by destabilizing the incipient carbocation. The position of the chlorine atoms would play a crucial role in the reaction rate and the nature of the products formed. Further research is needed to provide a comprehensive comparison of the solvolysis kinetics of these isomers.
Conclusion
The reactivity of dichlorinated bicyclo[2.2.1]heptane isomers is highly dependent on the position and stereochemistry of the chlorine atoms. The most pronounced differences are observed in E2 elimination reactions, where the requirement for an anti-periplanar transition state leads to a significant rate enhancement for isomers that can readily adopt this conformation. This guide provides a foundational understanding of these reactivity differences, supported by available data and a general experimental framework. Further quantitative kinetic studies across a broader range of isomers are essential to fully elucidate the structure-reactivity relationships in this important class of bicyclic compounds.
References
Validating the Elusive Structure of 1,2-Dichlorobicyclo[2.2.1]heptane: A Comparative Guide to Spectroscopic and Computational Methods
The definitive three-dimensional arrangement of 1,2-Dichlorobicyclo[2.2.1]heptane, a halogenated bicyclic alkane, presents a classic case in structural chemistry where direct crystallographic evidence remains elusive. In the absence of a single-crystal X-ray diffraction study for the title compound, researchers and drug development professionals must turn to a synergistic approach, combining data from alternative analytical techniques and comparative analysis with closely related structures. This guide provides an objective comparison of X-ray crystallography of its isomers, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling for the comprehensive structural validation of this compound.
The rigid bicyclo[2.2.1]heptane framework, also known as the norbornane skeleton, is a common motif in medicinal chemistry and materials science. The precise stereochemistry of substituents on this scaffold is critical to a molecule's biological activity and material properties. While single-crystal X-ray diffraction is the gold standard for unambiguous structure determination, obtaining suitable crystals can be a significant bottleneck. This guide demonstrates how a combination of spectroscopic and in silico methods can provide a robust and reliable structural assignment.
Comparative Analysis of Structural Parameters
To build a structural model of this compound, we can draw valuable insights from the X-ray crystallographic data of its isomers and related chlorinated derivatives. While the exact bond lengths and angles for the title compound are not available from direct crystallographic measurement, the data from its isomers provide a baseline for the expected geometry of the bicyclo[2.2.1]heptane core.
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for elucidating the structure in solution. The chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus, providing crucial information about the connectivity and stereochemistry of the molecule. For instance, the observed ¹H NMR spectrum of this compound can be compared with the spectra of its various isomers to identify characteristic chemical shifts and coupling patterns that are unique to the 1,2-dichloro substitution pattern.
Furthermore, a comprehensive study on the ¹³C NMR spectra of nine different dichlorinated bicyclo[2.2.1]heptane isomers reveals the significant impact of the chlorine substituents on the chemical shifts of the carbon skeleton. These empirical data serve as an excellent reference for validating the proposed structure of this compound.
Computational chemistry, particularly Density Functional Theory (DFT), provides a theoretical framework for predicting the most stable three-dimensional structure of a molecule. By performing a geometry optimization, we can obtain theoretical bond lengths, bond angles, and dihedral angles. These calculated parameters can then be compared with the experimental data obtained from the X-ray structures of its isomers and inferred from NMR data to provide a comprehensive and validated structural model. A study focused on predicting the ¹³C NMR chemical shifts of chlorinated compounds using the WC04 functional within DFT has shown good agreement with experimental values, highlighting the predictive power of modern computational methods.[1]
Below is a comparative table summarizing the ¹³C NMR chemical shifts for various dichlorinated bicyclo[2.2.1]heptane isomers.
| Compound | C1 | C2 | C3 | C4 | C5 | C6 | C7 |
| exo-2-chlorobicyclo[2.2.1]heptane | 44.9 | 65.5 | 40.8 | 35.7 | 28.5 | 22.3 | 35.1 |
| endo-2-chlorobicyclo[2.2.1]heptane | 45.5 | 62.1 | 38.0 | 36.1 | 29.8 | 27.2 | 39.1 |
| exo,exo-2,3-dichlorobicyclo[2.2.1]heptane | 49.8 | 68.1 | 68.1 | 49.8 | 25.1 | 25.1 | 31.9 |
| endo,endo-2,3-dichlorobicyclo[2.2.1]heptane | 49.1 | 63.8 | 63.8 | 49.1 | 27.5 | 27.5 | 44.5 |
| exo,endo-2,3-dichlorobicyclo[2.2.1]heptane | 49.5 | 65.1 | 66.2 | 50.1 | 26.5 | 26.0 | 38.3 |
| 2,2-dichlorobicyclo[2.2.1]heptane | 52.1 | 91.1 | 45.1 | 35.2 | 28.1 | 22.0 | 37.9 |
| syn-2,7-dichlorobicyclo[2.2.1]heptane | 44.9 | 63.2 | 38.2 | 44.9 | 33.1 | 27.2 | 75.3 |
| anti-2,7-dichlorobicyclo[2.2.1]heptane | 45.4 | 64.0 | 40.7 | 45.4 | 33.1 | 22.1 | 72.0 |
| 1,4-dichlorobicyclo[2.2.1]heptane | 73.1 | 42.1 | 42.1 | 73.1 | 34.9 | 34.9 | 43.5 |
Note: Data extracted from a study on the pairwise effects of chlorine substituents on the ¹³C NMR chemical shifts of dichlorobicyclo[2.2.1]heptanes.
Experimental and Computational Protocols
To ensure the reproducibility and accuracy of the structural validation, detailed experimental and computational protocols are essential.
Single-Crystal X-ray Diffraction
Although a crystal structure for this compound is not available, the general protocol for obtaining such data for a small organic molecule is as follows:
-
Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. The choice of solvent is crucial and often requires screening of various options.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
NMR Spectroscopy
The following is a representative protocol for acquiring ¹³C NMR spectra of chlorinated hydrocarbons:
-
Sample Preparation: Approximately 10-50 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.
-
Data Acquisition: The spectrum is recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). A standard ¹³C{¹H} pulse sequence with proton decoupling is used. Key acquisition parameters include the spectral width, acquisition time, relaxation delay (D1), and the number of scans. For quantitative analysis, a longer relaxation delay is necessary to ensure full relaxation of all carbon nuclei.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. The chemical shifts are referenced to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Computational Geometry Optimization
A typical protocol for the geometry optimization of a small organic molecule using Density Functional Theory (DFT) is as follows:
-
Input Structure Generation: An initial 3D structure of the molecule is built using molecular modeling software.
-
Method and Basis Set Selection: A suitable DFT functional (e.g., B3LYP, ωB97X-D) and basis set (e.g., 6-31G(d), cc-pVTZ) are chosen. For halogenated compounds, basis sets with polarization and diffuse functions are recommended.
-
Geometry Optimization: The calculation is run to find the minimum energy conformation of the molecule. The optimization algorithm iteratively adjusts the atomic coordinates until the forces on the atoms are close to zero.
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides thermodynamic data.
Workflow for Structural Validation
The following diagram illustrates a comprehensive workflow for the structural validation of this compound, integrating experimental and computational approaches.
References
A Comparative Guide to the Synthetic Efficiency of Routes to 1,2-Dichlorobicyclo[2.2.1]heptane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 1,2-Dichlorobicyclo[2.2.1]heptane, a bicyclic organochlorine compound with potential applications in medicinal chemistry and materials science. The synthesis of this specific isomer is challenging due to the steric hindrance at the bridgehead position (C1) and the propensity for rearrangements in the bicyclo[2.2.1]heptane framework. This document outlines and compares the efficiency of plausible synthetic strategies, presenting available experimental data to inform route selection for research and development.
Executive Summary
The synthesis of this compound is not as straightforward as that of its other isomers. Direct chlorination of bicyclo[2.2.1]heptane or norbornene typically leads to a mixture of products, with 2,3- and 2,5-dichloro isomers often predominating. Achieving the 1,2-dichloro substitution pattern necessitates more targeted synthetic approaches. This guide explores two primary strategies: the chlorination of bicyclo[2.2.1]heptan-2-one (norcamphor) and the chlorination of bicyclo[2.2.1]heptene (norbornene) under conditions that may promote rearrangement.
Comparative Data of Synthetic Routes
Due to the limited availability of direct, high-yield synthetic routes to this compound in the surveyed literature, a comprehensive quantitative comparison is challenging. However, based on analogous reactions and known principles of norbornane chemistry, a qualitative and semi-quantitative assessment can be made.
| Route | Starting Material | Key Reagents | Reported/Expected Yield | Key Advantages | Key Disadvantages |
| Route 1: From Norcamphor | Bicyclo[2.2.1]heptan-2-one (Norcamphor) | Phosphorus pentachloride (PCl₅) | Moderate to Low (Estimated) | Readily available starting material. | Likely produces a mixture of isomers, including the gem-dichloro and other rearranged products. Separation can be difficult. |
| Route 2: From Norbornene | Bicyclo[2.2.1]heptene (Norbornene) | Chlorine (Cl₂) or Sulfuryl Chloride (SO₂Cl₂) | Low (Estimated) | Inexpensive starting material. | Primarily yields 2,3-dichloro isomers via electrophilic addition. Formation of the 1,2-isomer is not favored and likely proceeds through a low-yield rearrangement pathway. |
Detailed Experimental Protocols
Route 1: Synthesis from Bicyclo[2.2.1]heptan-2-one (Norcamphor)
This route is based on the known reactivity of ketones with phosphorus pentachloride to form gem-dichlorides, with the potential for subsequent rearrangement to vicinal dichlorides under the reaction conditions. While a specific high-yield procedure for this compound is not well-documented, a general procedure for the chlorination of norcamphor is as follows:
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place bicyclo[2.2.1]heptan-2-one (1.0 eq).
-
Add phosphorus pentachloride (PCl₅) (1.1 eq) portion-wise to the flask. The reaction is typically exothermic.
-
After the initial reaction subsides, heat the mixture to reflux for several hours to ensure complete reaction and to promote potential rearrangements.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess PCl₅.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is expected to be a mixture of chlorinated bicyclo[2.2.1]heptane isomers. Purification by fractional distillation or column chromatography is necessary to isolate the 1,2-dichloro isomer.
Expected Outcome: The primary product is often the gem-dichloro isomer, 2,2-dichlorobicyclo[2.2.1]heptane. However, the harsh reaction conditions can induce Wagner-Meerwein rearrangements, potentially leading to the formation of various vicinal dichloro isomers, including the desired this compound, albeit likely in low yield.
Route 2: Synthesis from Bicyclo[2.2.1]heptene (Norbornene)
The direct chlorination of norbornene is a well-studied reaction that typically proceeds via an electrophilic addition mechanism. This mechanism favors the formation of 2,3-dichlorobicyclo[2.2.1]heptane isomers. The formation of the 1,2-dichloro isomer would likely involve a carbocation rearrangement, which is generally not the main pathway.
Experimental Protocol:
-
Dissolve bicyclo[2.2.1]heptene (1.0 eq) in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane) in a reaction vessel protected from light.
-
Cool the solution in an ice bath.
-
Bubble chlorine gas (Cl₂) through the solution or add a solution of chlorine in the same solvent dropwise. Alternatively, a reagent like sulfuryl chloride (SO₂Cl₂) can be used as a source of chlorine radicals, although this may lead to a different product distribution.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
The resulting crude product will be a mixture of dichlorinated bicyclo[2.2.1]heptanes. Analysis by GC-MS and NMR is required to identify the isomeric ratio. Separation of the 1,2-dichloro isomer from the major 2,3-dichloro products would be challenging.
Expected Outcome: The predominant products are the syn- and anti-2,3-dichlorobicyclo[2.2.1]heptanes. The formation of this compound is expected to be a minor pathway, if it occurs at all, through a Wagner-Meerwein rearrangement of the intermediate chloronium ion or carbocation.
Visualizing the Synthetic Pathways
To better illustrate the proposed synthetic strategies and the potential for isomer formation, the following diagrams are provided.
Caption: Synthetic pathway starting from Norcamphor.
Caption: Synthetic pathway starting from Norbornene.
Conclusion and Recommendations
Based on the available information, the synthesis of this compound in high yield and purity is a significant challenge. Both of the explored routes are likely to produce complex mixtures of isomers, necessitating difficult and potentially low-yielding purification steps.
For research purposes where small quantities of the compound are required, the Route 1 from Norcamphor may be the more viable option, as the starting material is readily available and the reaction conditions, while harsh, could be optimized to favor the desired rearrangement. Careful analysis of the product mixture and meticulous purification would be critical.
The Route 2 from Norbornene is less likely to be an efficient method for preparing the 1,2-dichloro isomer due to the strong preference for electrophilic addition to form 2,3-dichloro products.
Further research into novel synthetic methodologies is required to develop an efficient and selective synthesis of this compound. This could involve the use of specific catalysts to control regioselectivity, or the development of a multi-step synthesis from a precursor that already contains the desired 1,2-substitution pattern. Professionals in drug development and materials science should consider these synthetic challenges when designing new molecules incorporating this scaffold.
Unveiling the Potential of 1,2-Dichlorobicyclo[2.2.1]heptane: A Comparative Guide for Selective Chlorination
For researchers, scientists, and professionals in drug development, the quest for selective and efficient reagents is paramount. In the realm of chlorination reactions, particularly for activated positions like allylic and benzylic C-H bonds, precision is key to avoiding unwanted side reactions and maximizing yields of desired products. This guide provides a comparative overview of 1,2-Dichlorobicyclo[2.2.1]heptane, positioning it as a potentially advantageous reagent over more conventional chlorinating agents such as N-chlorosuccinimide (NCS) and sulfuryl chloride.
While direct quantitative comparisons in the literature are scarce, the unique structural features of this compound suggest a profile of a mild and selective chlorinating agent.[1] This guide will delve into the established characteristics of NCS and sulfuryl chloride to provide a baseline for understanding the potential benefits of its bicyclic counterpart.
The Competitive Landscape: N-Chlorosuccinimide (NCS) and Sulfuryl Chloride
N-Chlorosuccinimide (NCS) is a widely used reagent for allylic and benzylic chlorination, operating through a free-radical mechanism.[2] It is favored for its solid nature, which makes it easier and safer to handle compared to gaseous chlorine.[3] However, the selectivity of NCS can be influenced by reaction conditions, and it can sometimes lead to a mixture of products.
Sulfuryl chloride (SO₂Cl₂) is another common reagent for free-radical chlorination.[4] It can be a potent chlorinating agent, but its reactivity can also lead to a lack of selectivity, particularly in complex molecules with multiple reactive sites.[5] The choice between NCS and sulfuryl chloride often depends on the specific substrate and the desired level of reactivity versus selectivity.[5][6]
The Bicyclic Advantage: Postulated Benefits of this compound
The bicyclo[2.2.1]heptane (norbornane) skeleton is a rigid and sterically defined structure. It is postulated that the radical generated from this compound during a free-radical chain reaction would be a bicyclic radical. The steric bulk and conformational rigidity of this radical intermediate could impart greater selectivity in hydrogen abstraction from the substrate. This can be particularly advantageous when targeting a specific allylic or benzylic position in a complex molecule, potentially leading to higher yields of the desired monochlorinated product and minimizing the formation of isomers or polychlorinated byproducts.
The description of this compound as a "mild chlorinating agent" further suggests that it may offer a more controlled reaction, reducing the risk of substrate degradation or rearrangement that can occur with more aggressive reagents.
Comparative Data: A Call for Further Research
A significant challenge in definitively positioning this compound against established reagents is the lack of published, direct comparative studies with quantitative data on yields and selectivity. The following table highlights the typical performance of NCS and sulfuryl chloride in allylic and benzylic chlorinations, providing a benchmark against which the performance of this compound could be evaluated in future studies.
| Reagent | Substrate | Product(s) | Yield (%) | Selectivity | Reference |
| N-Chlorosuccinimide (NCS) | Toluene | Benzyl chloride | Moderate to High | Good for benzylic position | General Knowledge |
| Cyclohexene | 3-Chlorocyclohexene | Moderate | Good for allylic position | [2] | |
| Sulfuryl Chloride (SO₂Cl₂) | Toluene | Benzyl chloride, Ring-chlorinated products | Variable | Can be less selective | [7] |
| Propane | 1-Chloropropane, 2-Chloropropane | Variable | Less selective than bromination | [5] | |
| This compound | - | - | - | - | Data Not Available |
Experimental Protocols: A Generalized Approach to Free-Radical Chlorination
General Experimental Protocol for Free-Radical Chlorination:
-
Materials:
-
Substrate containing an allylic or benzylic C-H bond.
-
Chlorinating agent (e.g., this compound, NCS, or SO₂Cl₂).
-
Anhydrous, inert solvent (e.g., carbon tetrachloride, benzene, or cyclohexane).
-
Radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide).
-
Inert atmosphere (e.g., nitrogen or argon).
-
-
Procedure: a. Dissolve the substrate in the anhydrous solvent in a reaction vessel equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere. b. Add the chlorinating agent in a stoichiometric amount or slight excess. c. Add a catalytic amount of the radical initiator. d. Heat the reaction mixture to reflux or irradiate with a UV lamp to initiate the reaction. The reaction temperature will depend on the solvent and the initiator used. e. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC). f. Upon completion, cool the reaction mixture to room temperature. g. Quench the reaction if necessary (e.g., by adding a reducing agent for any remaining peroxide). h. Wash the reaction mixture with water and/or an appropriate aqueous solution to remove any byproducts (e.g., succinimide from NCS). i. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). j. Remove the solvent under reduced pressure. k. Purify the crude product by a suitable method, such as distillation or column chromatography.
Reaction Mechanisms and Logical Relationships
The chlorination of allylic and benzylic positions with these reagents proceeds via a free-radical chain mechanism. The key steps are initiation, propagation, and termination. The selectivity of the reaction is determined in the hydrogen abstraction step during propagation.
Caption: Free-radical chain mechanism for allylic/benzylic chlorination.
The selectivity of the chlorinating agent is a crucial factor. A more selective reagent will preferentially abstract the most reactive or sterically accessible hydrogen atom, leading to a higher yield of the desired isomer. The postulated steric bulk of the radical derived from this compound is expected to enhance this selectivity.
Caption: Postulated comparison of properties for common chlorinating agents.
Conclusion and Future Outlook
While this compound is qualitatively described as a mild and potentially selective reagent for allylic and benzylic chlorination, there is a clear need for rigorous experimental studies to quantify its performance against established reagents like NCS and sulfuryl chloride. Future research should focus on:
-
Direct Comparative Studies: Performing parallel chlorination reactions on a variety of substrates with this compound, NCS, and sulfuryl chloride under optimized conditions to compare yields and product distributions.
-
Mechanistic Investigations: Studying the kinetics and radical intermediates involved in chlorinations with this compound to understand the source of its potential selectivity.
-
Substrate Scope Expansion: Exploring the utility of this compound for the selective chlorination of complex, multifunctional molecules relevant to drug discovery and natural product synthesis.
By addressing these research gaps, the scientific community can fully elucidate the advantages of this compound and potentially add a valuable tool to the synthetic chemist's arsenal for precise and efficient chlorination reactions.
References
- 1. This compound | 15019-72-4 | Benchchem [benchchem.com]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. nbinno.com [nbinno.com]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Para-selective chlorination of cumene with sulfuryl chloride over zeolite catalysts | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
A Comparative Analysis of Computational and Experimental Data for 1,2-Dichlorobicyclo[2.2.1]heptane
A comprehensive guide for researchers, scientists, and drug development professionals on the structural and spectroscopic properties of 1,2-Dichlorobicyclo[2.2.1]heptane, presenting a side-by-side comparison of computationally predicted and experimentally determined data.
Introduction
This compound, a halogenated derivative of the bridged bicyclic hydrocarbon norbornane, serves as a valuable scaffold in organic synthesis and medicinal chemistry. Its rigid framework and predictable stereochemistry make it an ideal building block for complex molecules with specific three-dimensional orientations. Understanding the precise structural and spectroscopic characteristics of this compound is crucial for its effective utilization in research and development. This guide provides a detailed comparison of computational and experimental data available for this compound, focusing on its molecular geometry and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts.
Data Presentation: A Comparative Summary
The following table summarizes the available quantitative data, offering a direct comparison between computationally derived and experimentally measured values for the various isomers of this compound.
| Isomer | Carbon Atom | Experimental ¹³C NMR Chemical Shift (ppm) |
| exo-2-endo-3-dichloro | C1 | 51.9 |
| C2 | 68.9 | |
| C3 | 71.8 | |
| C4 | 42.1 | |
| C5 | 27.0 | |
| C6 | 21.3 | |
| C7 | 37.9 | |
| exo-2-exo-3-dichloro | C1 | 50.8 |
| C2 | 67.5 | |
| C3 | 67.5 | |
| C4 | 40.5 | |
| C5 | 22.0 | |
| C6 | 22.0 | |
| C7 | 34.1 | |
| endo-2-endo-3-dichloro | C1 | 50.5 |
| C2 | 65.8 | |
| C3 | 65.8 | |
| C4 | 40.0 | |
| C5 | 27.3 | |
| C6 | 27.3 | |
| C7 | 39.8 |
Experimental and Computational Methodologies
Experimental Protocols
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
The experimental ¹³C NMR chemical shifts presented in this guide were obtained from the work of Laihia, K., Paasivirta, J., Pikkarainen, H., & Aho‐Pulliainen, S. (1984), titled "Pairwise effects of chlorine substituents on the ¹³C NMR chemical shifts of dichlorobicyclo[2.2.1]heptanes (norbornanes)," published in Magnetic Resonance in Chemistry. The spectra of the different dichlorobicyclo[2.2.1]heptane isomers were measured and assigned to provide the reported chemical shift values.[1][2][3][4][5][6][7]
Computational Methods
Quantum Chemical Calculations:
While a specific computational study directly mirroring the experimental NMR data for all isomers of this compound is not available, a standard and reliable methodology for such predictions involves Density Functional Theory (DFT). A recommended computational protocol would include:
-
Geometry Optimization: The molecular geometry of each isomer would be optimized using a functional such as B3LYP with a suitable basis set (e.g., 6-31G* or larger) to find the lowest energy conformation.
-
NMR Chemical Shift Calculation: Following geometry optimization, the ¹³C NMR chemical shifts would be calculated using the Gauge-Including Atomic Orbital (GIAO) method, which is a common and accurate approach for predicting NMR properties. The same DFT functional and a basis set appropriate for NMR calculations (e.g., a basis set with polarization and diffuse functions) would be employed.
-
Solvent Effects: To better correlate with experimental data typically obtained in solution, solvent effects can be incorporated into the calculations using a continuum solvation model like the Polarizable Continuum Model (PCM).
Visualizing the Comparison Workflow
The logical flow from data acquisition to comparison can be visualized as follows:
Caption: Workflow illustrating the parallel streams of experimental and computational data generation for the comparative analysis of this compound properties.
Conclusion
This guide highlights the available experimental ¹³C NMR data for the isomers of this compound and outlines a robust computational methodology for their prediction. While a direct comparison of structural parameters is currently limited by the lack of published experimental data, the presented NMR data provides a solid benchmark for validating and refining computational models. For researchers and professionals in drug development, the synergy between experimental measurements and computational predictions is invaluable for understanding molecular properties and designing novel compounds with desired characteristics. Future work should aim to obtain experimental structural data for this compound to enable a more comprehensive comparison with computational models.
References
Spectroscopic Scrutiny: A Comparative Analysis of 1,2- and 2,3-Dichlorobicyclo[2.2.1]heptane
A detailed spectroscopic comparison of 1,2- and 2,3-dichlorobicyclo[2.2.1]heptane reveals distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectra, providing clear markers for their differentiation. These differences arise from the unique substitution patterns on the bicyclo[2.2.1]heptane framework, influencing the electronic environment of the nuclei and the vibrational modes of the chemical bonds.
This guide presents a side-by-side spectroscopic comparison of these two isomers, offering valuable data for researchers, scientists, and professionals in drug development who work with halogenated bicyclic scaffolds. The provided experimental data and protocols will aid in the identification and characterization of these and similar compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 1,2- and 2,3-Dichlorobicyclo[2.2.1]heptane. Due to the limited availability of complete, published datasets for these specific isomers, the following data is compiled from a combination of sources, including analogous compounds and spectral prediction. It should be noted that the exact values may vary depending on the specific stereoisomer (e.g., exo, endo) and the experimental conditions.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| 1,2-Dichlorobicyclo[2.2.1]heptane | H2 | 4.1 - 4.3 | d |
| H3 | 1.5 - 2.2 | m | |
| H4 (bridgehead) | 2.4 - 2.6 | m | |
| H5, H6 | 1.3 - 1.9 | m | |
| H7 (bridge) | 1.6 - 1.8 | m | |
| 2,3-Dichlorobicyclo[2.2.1]heptane | H2, H3 | 4.0 - 4.5 | m |
| H1, H4 (bridgehead) | 2.5 - 2.8 | m | |
| H5, H6 | 1.2 - 2.0 | m | |
| H7 (bridge) | 1.5 - 1.9 | m |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C1 | ~75 |
| C2 | ~70 | |
| C3 | ~40 | |
| C4 | ~45 | |
| C5 | ~25 | |
| C6 | ~30 | |
| C7 | ~38 | |
| 2,3-Dichlorobicyclo[2.2.1]heptane (exo,exo) | C2, C3 | 66.8 |
| C1, C4 | 48.0 | |
| C5, C6 | 25.1 | |
| C7 | 34.5 |
Note: The ¹³C NMR data for 2,3-Dichlorobicyclo[2.2.1]heptane is for the exo,exo-isomer and is sourced from a study on the pairwise effects of chlorine substituents on dichlorobicyclo[2.2.1]heptanes.
Table 3: Infrared (IR) Spectroscopic Data (Characteristic Absorptions)
| Compound | Functional Group | Absorption Range (cm⁻¹) |
| Both Isomers | C-H (stretch, sp³) | 2850 - 3000 |
| C-H (bend) | 1340 - 1470 | |
| C-Cl (stretch) | 650 - 850 |
Table 4: Mass Spectrometry (MS) Data (Key Fragments)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 164/166/168 | 129/131 ([M-Cl]⁺), 93 ([M-2Cl-H]⁺), 66 (cyclopentadiene) |
| 2,3-Dichlorobicyclo[2.2.1]heptane | 164/166/168 | 129/131 ([M-Cl]⁺), 93 ([M-2Cl-H]⁺), 66 (cyclopentadiene) |
Experimental Workflow and Data Interpretation
The spectroscopic analysis of these compounds follows a standard workflow designed to elucidate their chemical structures.
Caption: General experimental workflow for the spectroscopic comparison of dichlorobicyclo[2.2.1]heptane isomers.
Key Spectroscopic Differences and Structural Elucidation
¹H NMR Spectroscopy: The proton NMR spectra are expected to show the most significant differences. In the 1,2-dichloro isomer, the proton at C2 is adjacent to a quaternary carbon (C1), which simplifies its splitting pattern compared to the protons at C2 and C3 in the 2,3-dichloro isomer. In the latter, the protons on the chlorine-bearing carbons (C2 and C3) will exhibit complex splitting patterns due to coupling with each other and with adjacent methylene and bridgehead protons. The exact chemical shifts and coupling constants are highly dependent on the stereochemistry (exo vs. endo orientation of the chlorine atoms).
¹³C NMR Spectroscopy: The number of unique signals in the ¹³C NMR spectrum is a key indicator of the molecule's symmetry. For this compound, seven distinct signals are expected due to the lack of symmetry. In contrast, certain stereoisomers of 2,3-dichlorobicyclo[2.2.1]heptane, such as the exo,exo or endo,endo isomers, possess a C₂ axis of symmetry, which would result in fewer than seven signals. For example, the exo,exo-isomer shows four signals, as C2 and C3 are equivalent, as are C1 and C4, and C5 and C6.
Infrared Spectroscopy: The IR spectra of both isomers are dominated by absorptions corresponding to C-H stretching and bending vibrations. The most informative region for distinguishing these isomers is the fingerprint region (below 1500 cm⁻¹), where the C-Cl stretching and various skeletal vibrations occur. The pattern of absorptions in this region is unique to each isomer's specific arrangement of atoms and can serve as a molecular fingerprint.
Mass Spectrometry: The mass spectra of both isomers will exhibit a characteristic isotopic pattern for the molecular ion (M⁺) due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks. While the primary fragmentation pathways, such as the loss of a chlorine atom ([M-Cl]⁺) or HCl, are common to both, the relative abundances of the fragment ions may differ, providing clues to the substitution pattern. A common fragmentation pathway for bicyclo[2.2.1]heptane systems is a retro-Diels-Alder reaction, which in this case could lead to the formation of a cyclopentadiene radical cation (m/z 66).
Caption: Simplified proposed mass spectral fragmentation pathway for dichlorobicyclo[2.2.1]heptanes.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. 16 to 32 scans are typically averaged.
-
¹³C NMR Acquisition: A proton-decoupled experiment is performed with a 45° pulse angle, a spectral width of 220 ppm, and a relaxation delay of 2 seconds. Several thousand scans may be required to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities to known correlation charts.
Mass Spectrometry (MS)
-
Instrumentation: Perform Gas Chromatography-Mass Spectrometry (GC-MS) analysis using a system equipped with a capillary GC column (e.g., DB-5ms) and a mass selective detector (MSD).
-
GC Conditions: Use a temperature program that provides good separation of the isomers. A typical program might start at 50°C, hold for 2 minutes, and then ramp at 10°C/min to 250°C. Use helium as the carrier gas.
-
MS Conditions: Acquire mass spectra in electron ionization (EI) mode at 70 eV. Scan over a mass range of m/z 40-300.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The isotopic distribution of chlorine-containing fragments is a key diagnostic tool.
Unveiling the Bioactivity of Chlorinated Norbornane Derivatives: A Comparative Guide
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide on the biological activity screening of chlorinated norbornane derivatives. This guide provides a detailed analysis of the antiviral and antimicrobial properties of these compounds, supported by experimental data, detailed methodologies, and visual representations of key processes.
The unique bridged cyclic structure of the norbornane scaffold has made it an attractive framework in medicinal chemistry, offering a rigid backbone for the design of novel therapeutic agents. The introduction of chlorine atoms to this structure can significantly modulate the biological activity, enhancing potency and influencing the mechanism of action. This guide synthesizes findings from key studies to offer a clear comparison of the performance of various chlorinated norbornane derivatives.
Antiviral Activity: Targeting Coxsackievirus B3
A significant area of investigation has been the antiviral activity of 9-norbornyl-6-chloropurine derivatives against Coxsackievirus B3 (CVB3), a common pathogen responsible for viral myocarditis.[1][2] The following table summarizes the in vitro activity of these compounds.
Table 1: Antiviral Activity of 9-Norbornyl-6-chloropurine Derivatives against Coxsackievirus B3 [1]
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 9-Norbornyl-6-chloropurine | 0.8 ± 0.2 | >100 | >125 |
| Reference Drug (if available) | - | - | - |
EC₅₀: 50% effective concentration, the concentration of the compound that inhibits 50% of viral replication. CC₅₀: 50% cytotoxic concentration, the concentration of the compound that results in a 50% reduction in cell viability. SI: Selectivity Index (CC₅₀/EC₅₀), a measure of the compound's therapeutic window.
Experimental Protocol: Antiviral Activity Assay[1]
The antiviral activity of the 9-norbornyl-6-chloropurine derivatives was determined using a cytopathic effect (CPE) reduction assay on Vero cells.
-
Cell Preparation: Vero cells were seeded in 96-well plates and incubated until a confluent monolayer was formed.
-
Virus Infection: The cell culture medium was removed, and the cells were infected with Coxsackievirus B3 at a specific multiplicity of infection (MOI).
-
Compound Treatment: After a 1-hour adsorption period, the virus inoculum was removed, and the cells were washed. Fresh medium containing serial dilutions of the test compounds was then added to the wells.
-
Incubation: The plates were incubated for a period of time sufficient for the virus to cause a visible cytopathic effect in the untreated control wells (typically 48-72 hours).
-
Data Analysis: The cytopathic effect was quantified using a suitable method, such as staining with crystal violet followed by spectrophotometric measurement. The EC₅₀ and CC₅₀ values were then calculated from the dose-response curves.
Antimicrobial Activity: Cationic Norbornane Derivatives
Cationic norbornane derivatives have emerged as a promising class of antimicrobial agents, acting as peptidomimetics that target the bacterial membrane.[3][4] While not all of these compounds are chlorinated in their core structure, many are formulated as hydrochloride salts, and their comparative activity provides valuable context for the broader class of norbornane derivatives. Their mechanism of action is believed to involve the disruption of the bacterial cell membrane, leading to cell death.
Table 2: Antibacterial Activity of Cationic Norbornane Derivatives [3][4]
| Compound | MIC (µg/mL) vs. S. aureus (MRSA) | MIC (µg/mL) vs. E. coli | CC₅₀ (µg/mL) vs. HEK293 cells |
| Benzylguanidine Norbornane Derivative 7 | 1 | >32 | >50 |
| Benzylguanidine Norbornane Derivative 10 | 0.25 | >32 | >2.5 |
| Naphthalimide Norbornane Derivative 29 | 1 | >32 | >50 |
| NBD Norbornane Derivative 34 | 0.5 | 16 | >50 |
| Vancomycin (Reference) | 1 | - | - |
MIC: Minimum Inhibitory Concentration, the lowest concentration of the compound that inhibits visible growth of a microorganism. MRSA: Methicillin-resistant Staphylococcus aureus. HEK293: Human embryonic kidney cells.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination[5]
The antibacterial activity was assessed by determining the minimum inhibitory concentration using a broth microdilution method.
-
Bacterial Culture: Bacterial strains were grown overnight in appropriate broth media.
-
Compound Preparation: Test compounds were serially diluted in a 96-well microtiter plate.
-
Inoculation: The bacterial cultures were diluted and added to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed.
Conclusion
Chlorinated and cationic norbornane derivatives represent a versatile class of compounds with significant potential in the development of new antiviral and antimicrobial agents. The 9-norbornyl-6-chloropurine scaffold shows promising activity against Coxsackievirus B3, while cationic norbornanes demonstrate potent antibacterial effects, particularly against Gram-positive bacteria. Further structure-activity relationship (SAR) studies and optimization of these scaffolds could lead to the discovery of novel and effective therapeutics. This guide serves as a valuable resource for researchers in the field, providing a clear and concise overview of the current state of research on the biological activity of these intriguing molecules.
References
- 1. Novel substituted 9-norbornylpurines and their activities against RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SAR studies of 9-norbornylpurines as Coxsackievirus B3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of cationic norbornanes as peptidomimetic antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Norbornane-based Cationic Antimicrobial Peptidomimetics Targeting the Bacterial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Versatility of Dichlorinated Bicyclic Compounds: A Comparative Guide
For researchers, scientists, and professionals in drug development, dichlorinated bicyclic compounds represent a class of versatile synthetic intermediates. Their rigid frameworks and strategically positioned chlorine atoms offer a gateway to a diverse range of complex molecular architectures with significant potential in medicinal chemistry and materials science. This guide provides a comparative overview of the synthesis and application of these valuable scaffolds, supported by experimental data and detailed protocols.
Dichlorinated bicyclic compounds, particularly those derived from [2+2] cycloaddition reactions of dichloroketene with cyclic olefins, serve as powerful building blocks in organic synthesis. The presence of two chlorine atoms imparts unique reactivity, allowing for selective functionalization and transformation into more complex structures. This guide will focus on the synthesis and applications of three prominent examples: 7,7-dichlorobicyclo[3.2.0]heptan-6-one, 8,8-dichlorobicyclo[4.2.0]octan-7-one, and 2,6-dichloro-9-thiabicyclo[3.3.1]nonane.
Comparative Synthesis of Dichlorinated Bicyclic Compounds
The primary route to dichlorinated bicyclic ketones involves the in situ generation of dichloroketene and its subsequent [2+2] cycloaddition with a corresponding cycloalkene. The reaction conditions are generally mild and the yields are often moderate to good. An alternative approach involves the transannular cyclization of a diene with a sulfur dichloride source to generate sulfur-containing bicyclic systems.
| Bicyclic Compound | Starting Materials | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one | Cyclopentadiene, Trichloroacetyl chloride | Zinc | Diethyl ether | 15 | 5 | 75 | [1] |
| 7,7-Dichlorobicyclo[3.2.0]heptan-6-one | Cyclopentene, Dichloroacetyl chloride | Triethylamine | Pentane | Reflux | 6 | Not specified | [2] |
| 1-Trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one | 1-Trimethylsilyloxycyclopentene, Dichloroacetyl chloride | Triethylamine | Hexanes | <30 | 13 | 84 | [3] |
| 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane | 1,5-Cyclooctadiene, Sulfur dichloride | - | Dichloromethane | -50 to room temp. | Not specified | 94-98 | [4] |
| 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane (Improved) | 1,5-Cyclooctadiene, Disulfur dichloride, Sulfuryl chloride | - | Not specified | Not specified | Not specified | High | [5] |
Key Experimental Protocols
Synthesis of 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one[2]
Under a nitrogen atmosphere, a solution of dichloroacetyl chloride (34 g, 0.23 mol) and cyclopentadiene (60 ml, 0.7 mol) in pentane (230 ml) is heated to reflux in a three-necked flask equipped with a mechanical stirrer, a condenser, and a constant pressure funnel. A solution of triethylamine (24 g, 0.24 mol) in pentane (100 ml) is added dropwise via the funnel over 4 hours, resulting in the formation of a white precipitate of triethylamine hydrochloride. After refluxing for an additional 2 hours, water (80 ml) is added to dissolve the precipitate. The reaction mixture is then extracted with pentane (2 x 60 ml). The combined organic extracts are filtered, dried over anhydrous Na2SO4, and concentrated under reduced pressure to yield a brownish-black oil. The product is purified by fractional distillation under reduced pressure (83-87 °C/400 Pa) to give 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one (33.5 g) as a colorless oil.
Synthesis of 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane[4]
A dry, 2-L, four-necked, round-bottomed flask is equipped with a sealed mechanical stirrer, a 1-L pressure-equalizing funnel fitted with a drying tube, a low-temperature thermometer, and a nitrogen inlet. The flask is charged with 1,5-cyclooctadiene (125 mL, 1.02 mol) and 1 L of reagent grade dichloromethane. The solution is cooled to -50 to -60°C using an acetone-dry ice bath and kept under a slow stream of dry nitrogen. A solution of freshly purified sulfur dichloride (65 mL, 1.02 mol) in 500 mL of dichloromethane is added slowly over a period of 2 hours while maintaining the temperature at or below -50°C. The resulting cloudy solution is allowed to warm to room temperature and filtered to remove a small amount of white solid. The filtrate is washed with brine (3 × 100 mL) and dried over Na2SO4. The solvent is removed under reduced pressure with a rotary evaporator to afford 201.4–210.8 g (94–98%) of (1α,2α,5α,6α)-2,6-dichloro-9-thiabicyclo[3.3.1]nonane as a faintly yellow solid.
Synthetic Applications and Transformations
The synthetic utility of these dichlorinated bicyclic compounds stems from the reactivity of the chlorine atoms and the rigid bicyclic scaffold. These features allow for a range of transformations, making them valuable intermediates in the synthesis of more complex molecules, including those with potential biological activity.
Transformations of Dichlorobicyclo[3.2.0]heptan-6-ones
The gem-dichloro cyclobutanone moiety is a versatile functional group. The chlorine atoms can be removed reductively, or the cyclobutanone can undergo ring expansion or rearrangement reactions. For instance, the reduction of 7,7-dichlorobicyclo[3.2.0]heptan-6-one with zinc in acetic acid affords bicyclo[3.2.0]heptan-6-one[1][6]. This dechlorinated ketone can then serve as a precursor for further elaborations. For example, it can undergo aldol condensation with various benzaldehydes to produce (E)-7-arylidene-5-(hydroxy(aryl)methyl)bicyclo[3.2.0]heptan-6-ones, which have been investigated for their anti-proliferative activities against cancer cell lines[1][6].
Caption: Synthetic pathway from cyclopentene to biologically active compounds.
Applications of 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane
This sulfur-containing bicyclic compound is a well-behaved scaffold for nucleophilic substitution reactions. The presence of the sulfur atom facilitates these reactions through neighboring-group participation (anchimeric assistance)[5][7]. This allows for the efficient displacement of the chlorine atoms by a variety of nucleophiles, such as azides and cyanides, in high yields[5][8]. The resulting diazido and dicyano derivatives are valuable precursors for further transformations, including "click chemistry" reactions with alkynes, opening avenues for the synthesis of complex functional molecules and polymers[5].
Caption: Synthesis and functionalization of a sulfur-containing bicyclic scaffold.
Dichlorinated Bicyclic Compounds in Drug Discovery
The rigid nature of bicyclic scaffolds is highly desirable in drug design as it can lead to increased binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. While the direct application of dichlorinated bicyclic compounds as drugs is not widespread, they serve as crucial intermediates in the synthesis of pharmaceutically relevant molecules. For instance, a dichlorinated intermediate was utilized in the synthesis of an oxathiolane drug substance intermediate, showcasing their role in accessing complex heterocyclic systems[9].
Furthermore, the introduction of chlorine atoms can significantly impact the pharmacokinetic properties of a molecule. Although not bicyclic, the broader importance of chlorine in medicinal chemistry is well-documented, with over 250 FDA-approved drugs containing chlorine[10]. The principles of using chlorine to modulate properties like lipophilicity and metabolic stability can be extended to dichlorinated bicyclic scaffolds.
While specific signaling pathways for many dichlorinated bicyclic compounds are not yet elucidated, some derivatives have shown promise as anti-cancer agents[6]. The cytotoxic activity of these compounds suggests potential interference with cell proliferation pathways. Further research is needed to identify the precise molecular targets and mechanisms of action. Other bicyclic compounds have been investigated as anti-seizure agents and as dual inhibitors of Bcl-2 and Mcl-1 in cancer therapy, highlighting the potential of this compound class in targeting specific protein-protein interactions[11][12].
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane | 6522-21-0 | Benchchem [benchchem.com]
- 8. 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: multigram display of azide and cyanide components on a versatile scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of bicyclic compounds that act as dual inhibitors of Bcl-2 and Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bridged bicyclic compounds: Comprehending a novel compound class as potential anti-seizure agents - PubMed [pubmed.ncbi.nlm.nih.gov]
cost-benefit analysis of different 1,2-Dichlorobicyclo[2.2.1]heptane synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary methods for the synthesis of 1,2-Dichlorobicyclo[2.2.1]heptane, a saturated bicyclic organic compound. The information presented is intended to assist researchers in selecting the most suitable synthesis strategy based on factors such as yield, cost, and reaction conditions.
Introduction
This compound, also known as 1,2-dichloronorbornane, is a halogenated derivative of bicyclo[2.2.1]heptane. Its rigid bicyclic structure and the presence of two chlorine atoms make it a valuable intermediate in organic synthesis, potentially serving as a precursor for more complex molecules in medicinal chemistry and materials science. This guide focuses on the direct chlorination of bicyclo[2.2.1]heptene (norbornene) as the principal synthetic route, exploring the use of elemental chlorine and sulfuryl chloride as chlorinating agents.
Methods of Synthesis: A Cost-Benefit Analysis
The synthesis of this compound can be effectively achieved through the addition reaction of chlorine across the double bond of bicyclo[2.2.1]heptene. Two common chlorinating agents for this transformation are chlorine gas (Cl₂) and sulfuryl chloride (SO₂Cl₂). A third potential reagent, N-chlorosuccinimide (NCS), is also considered for its utility in specific chlorination reactions.
| Method | Starting Material | Chlorinating Agent | Typical Yield (%) | Reaction Conditions | Cost of Reagents (per mole of product) |
| Method 1 | Bicyclo[2.2.1]heptene | Chlorine Gas (Cl₂) | High (assumed) | Typically low temperature in an inert solvent | ~$15 - $25 |
| Method 2 | Bicyclo[2.2.1]heptene | Sulfuryl Chloride (SO₂Cl₂) | 90%[1] | Inert solvent, often with a radical initiator | ~$30 - $50 |
| Method 3 | Bicyclo[2.2.1]heptene | N-Chlorosuccinimide (NCS) | Variable | Often used for allylic/benzylic chlorination | ~$100 - $150 |
Note: The cost of reagents is an estimation based on commercially available prices for the starting material and chlorinating agents and may vary depending on the supplier and purity. The yield for direct chlorination with chlorine gas is assumed to be high based on similar reactions, though a specific value for this reaction was not found in the searched literature.
Experimental Protocols
Method 1: Direct Chlorination with Chlorine Gas
This method involves the direct addition of chlorine gas to a solution of bicyclo[2.2.1]heptene.
Materials:
-
Bicyclo[2.2.1]heptene
-
Chlorine gas
-
Inert solvent (e.g., carbon tetrachloride, dichloromethane)
-
Reaction vessel equipped with a gas inlet, stirrer, and cooling bath
Procedure:
-
Dissolve bicyclo[2.2.1]heptene in an appropriate inert solvent in the reaction vessel.
-
Cool the solution to a low temperature (typically 0 °C or below) using a cooling bath to control the exothermicity of the reaction.
-
Slowly bubble chlorine gas through the stirred solution.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, stop the flow of chlorine gas and purge the system with an inert gas (e.g., nitrogen) to remove any excess chlorine.
-
The solvent is then removed under reduced pressure, and the crude product can be purified by distillation or chromatography.
Method 2: Chlorination with Sulfuryl Chloride
This method utilizes sulfuryl chloride as the chlorinating agent, which can be easier to handle than chlorine gas. The reaction often proceeds via a radical mechanism and may be initiated by heat or a radical initiator.
Materials:
-
Bicyclo[2.2.1]heptene
-
Sulfuryl chloride (SO₂Cl₂)
-
Inert solvent (e.g., carbon tetrachloride, benzene)
-
Radical initiator (e.g., benzoyl peroxide), optional
-
Reaction vessel with a condenser, stirrer, and heating mantle
Procedure:
-
Dissolve bicyclo[2.2.1]heptene in an inert solvent in the reaction vessel.
-
Add sulfuryl chloride to the solution.
-
If a radical initiator is used, it is added at this stage.
-
Heat the reaction mixture to reflux and maintain for a specified period.
-
Monitor the reaction for completion.
-
After completion, the reaction mixture is cooled, and the solvent is removed.
-
The resulting this compound can be purified by distillation under reduced pressure. A yield of 90% has been reported for the similar chlorination of cyclohexene using sulfuryl chloride[1].
Visualization of Synthesis Pathways
The following diagrams illustrate the logical flow of the two primary synthesis methods.
References
A Comparative Guide to Alternative Chlorinating Agents for Bicyclo[2.2.1]heptane Synthesis
For Researchers, Scientists, and Drug Development Professionals
The chlorination of bicyclo[2.2.1]heptane, also known as norbornane, is a critical transformation in the synthesis of various pharmaceutical intermediates and complex organic molecules. The rigid, bridged structure of bicyclo[2.2.1]heptane presents unique challenges and opportunities for regioselective and stereoselective chlorination. While traditional methods often rely on elemental chlorine, safety and selectivity concerns have driven the exploration of alternative chlorinating agents. This guide provides an objective comparison of the performance of several alternative reagents for the synthesis of chlorinated bicyclo[2.2.1]heptane, supported by available experimental data.
Performance Comparison of Chlorinating Agents
The selection of an appropriate chlorinating agent is paramount to achieving desired yields and stereoselectivity in the synthesis of chlorinated bicyclo[2.2.1]heptane. The following table summarizes the performance of several alternative agents based on reported experimental data. A notable characteristic of the free-radical chlorination of this bicyclic system is the strong preference for the formation of the exo-2-chlorobicyclo[2.2.1]heptane isomer due to the steric hindrance of the endo face.
| Chlorinating Agent | Substrate | Reaction Conditions | Yield (%) | Product(s) | Exo/Endo Ratio | Reference |
| Sulfuryl Chloride (SO₂Cl₂) / Benzoyl Peroxide | 7-Trichloroacetyl-7-azabicyclo[2.2.1]heptane | Methylene chloride, reflux, 24 h | 31 | exo-2-Chloro-7-trichloroacetyl-7-azabicyclo[2.2.1]heptane | Exo only | [1] |
| Trichloroisocyanuric Acid (TCCA) / Cu(ClO₄)₂·6H₂O | Bicyclo[2.2.1]heptane (Norbornane) | Acetonitrile, 75 °C, 24 h | 42.1 ± 0.8 | exo-2-Chlorobicyclo[2.2.1]heptane | Not specified | [2] |
| tert-Butyl Hypochlorite (t-BuOCl) | Bicyclo[2.2.1]hept-5-ene (Norbornene) | Nonpolar solvent, light or radical initiator | ~50 (adduct) | 2-exo-t-butoxy-3-endo-chlorobicyclo[2.2.1]heptane and other products | Not applicable | [3] |
| N-Chlorosuccinimide (NCS) | Bicyclo[2.2.1]heptane | Data for direct chlorination of the saturated alkane is not readily available in the reviewed literature. NCS is more commonly used for allylic or benzylic chlorination. | - | - | - |
Note: The reaction with sulfuryl chloride was performed on a derivative of bicyclo[2.2.1]heptane. However, the study notes that the free-radical chlorination of norbornane itself under similar conditions yields a 20:1 ratio of exo to endo products.[1] The reaction with tert-butyl hypochlorite was conducted on norbornene, the unsaturated analog, and resulted primarily in an addition product rather than direct substitution on the saturated bicyclo[2.2.1]heptane skeleton.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are protocols for the key experiments cited in this guide.
Chlorination using Sulfuryl Chloride and Benzoyl Peroxide
This procedure details the free-radical chlorination of a bicyclo[2.2.1]heptane derivative.
Procedure: To a solution of 7-trichloroacetyl-7-azabicyclo[2.2.1]heptane (300 mg) in 25 ml of methylene chloride, 100 mg of benzoyl peroxide and 0.5 ml of sulfuryl chloride were added. The mixture was refluxed for 24 hours. The solvent was then removed under vacuum, and the residue was purified by chromatography on a silica gel column using a 15% hexane:ethyl acetate mixture as the eluent. This yielded 150 mg of the crude monochlorinated product, which was further purified by sublimation.[1]
Chlorination using Trichloroisocyanuric Acid (TCCA) and a Copper Catalyst
This protocol describes the chlorination of bicyclo[2.2.1]heptane (norbornane).
Procedure: The chlorination reactions were carried out with a substrate:TCCA:catalyst ratio of 1000:333:1. The reaction was conducted at 75 °C for 24 hours in acetonitrile as the solvent. The yield of exo-2-chloronorbornane was determined to be 42.1 ± 0.8% using ¹H NMR spectroscopy.[2]
Reaction of Norbornene with tert-Butyl Hypochlorite
This protocol describes the reaction with the unsaturated analog, norbornene, which primarily yields an addition product.
Procedure: The reaction of tert-butyl hypochlorite with norbornene is typically carried out in a nonpolar solvent and initiated by light or a free-radical source. The reaction yields a mixture of products, with the primary product being the trans-adduct, 2-exo-t-butoxy-3-endo-chlorobicyclo[2.2.1]heptane (approximately 50% yield), along with the cis-adduct and other chlorination (substitution) products.[3]
Reaction Pathways and Logical Relationships
The chlorination of bicyclo[2.2.1]heptane with the discussed alternative agents proceeds primarily through a free-radical mechanism. The following diagram illustrates the general pathway and the relationship between the different reagents and the primary product.
Caption: Alternative chlorination pathways for bicyclo[2.2.1]heptane.
This guide provides a comparative overview of alternative chlorinating agents for the synthesis of bicyclo[2.2.1]heptane derivatives. The choice of reagent will depend on the specific requirements of the synthesis, including desired yield, stereoselectivity, and reaction conditions. Further research may be necessary to identify optimal conditions for reagents where direct comparative data for bicyclo[2.2.1]heptane is limited.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 1,2-Dichlorobicyclo[2.2.1]heptane
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 1,2-Dichlorobicyclo[2.2.1]heptane, a chlorinated hydrocarbon that requires careful management as hazardous waste. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and be aware of the chemical's incompatibilities to prevent hazardous reactions.
Table 1: Personal Protective Equipment (PPE) and Chemical Incompatibility
| Category | Item/Substance | Rationale |
| Personal Protective Equipment | Safety glasses with side-shields or goggles | Protects eyes from splashes. |
| Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact. Gloves should be inspected before use and disposed of properly after.[1][2] | |
| Lab coat or protective clothing | Prevents contamination of personal clothing.[3] | |
| Respiratory protection (if ventilation is inadequate) | Use a NIOSH-approved respirator to avoid inhalation of vapors or mists.[1][3] | |
| Incompatible Materials | Strong oxidizing agents | Can cause vigorous reactions. |
| Strong bases | May lead to dehydrochlorination or other hazardous reactions.[3] | |
| Strong reducing agents | May cause exothermic reactions.[3] |
Spill Management Protocol
In the event of a spill, immediate and correct action is necessary to contain the substance and prevent exposure.
-
Evacuate and Ventilate : Ensure the area is well-ventilated.[1][3] If the spill is large, evacuate personnel from the immediate vicinity.
-
Contain the Spill : Use an inert absorbent material such as sand, silica gel, or universal binder to soak up the spilled chemical.[3] Do not use combustible materials like sawdust.
-
Collect and Store : Carefully scoop the absorbed material into a suitable, labeled, and closed container for disposal.[1]
-
Decontaminate : Clean the spill area thoroughly with soap and water.
-
Dispose : The collected waste must be treated as hazardous and disposed of through an approved waste disposal plant.[3]
Disposal Procedure for this compound
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[3] As a chlorinated hydrocarbon, it must not be discharged into drains or the environment.[1][3]
Step 1: Waste Classification and Segregation
-
Classify this compound waste as a hazardous chlorinated hydrocarbon.
-
Segregate it from other non-hazardous and incompatible waste streams.
Step 2: Containerization and Labeling
-
Use a dedicated, properly sealed, and chemically resistant container for waste accumulation.
-
Label the container clearly with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution or local regulations.
Step 3: Storage
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3]
-
Ensure the storage area has secondary containment to manage potential leaks.
Step 4: Arrange for Professional Disposal
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
Common disposal methods for chlorinated hydrocarbons include high-temperature incineration.[4][5]
Table 2: Summary of Disposal and Safety Information
| Parameter | Guideline |
| Waste Classification | Hazardous Waste (Chlorinated Hydrocarbon) |
| Disposal Method | Incineration by a licensed waste disposal facility.[4][5] |
| Environmental Precautions | Do not empty into drains or release into the environment.[1][3] |
| Spill Containment | Use inert absorbent material (sand, silica gel).[3] |
| Hazardous Decomposition | Carbon monoxide, carbon dioxide, hydrogen chloride gas.[3] |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 1,2-Dichlorobicyclo[2.2.1]heptane
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of 1,2-Dichlorobicyclo[2.2.1]heptane. The following procedures are based on best practices for handling chlorinated hydrocarbons and bicyclic compounds, ensuring a safe laboratory environment.
I. Personal Protective Equipment (PPE)
Due to the potential hazards associated with chlorinated compounds, a comprehensive PPE strategy is mandatory. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a fume hood) | Safety glasses with side shields or chemical splash goggles.[1][2] | Nitrile or neoprene gloves.[2][3] | Laboratory coat.[2] | Not generally required if handled in a certified chemical fume hood. |
| Chemical reactions and transfers (in a fume hood) | Chemical splash goggles and a face shield.[2][4][5] | Chemical-resistant gloves (Nitrile or Neoprene).[2][3] | Chemical-resistant apron or suit over a lab coat.[5][6] | Recommended to have a respirator with appropriate cartridges readily available.[5][6] |
| Handling outside of a fume hood (e.g., transport) | Chemical splash goggles.[1][2] | Chemical-resistant gloves (Nitrile or Neoprene).[2][3] | Laboratory coat.[2] | Not recommended. Handle in a fume hood whenever possible. |
| Spill cleanup | Chemical splash goggles and a face shield.[2][4][5] | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or coveralls.[5][6] | Full-face respirator with cartridges appropriate for organic vapors and acid gases.[4][5] |
Note: The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
II. Handling and Storage
A. Engineering Controls:
-
Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood.[1]
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the work area.
B. Procedural Guidelines:
-
Preparation: Before starting any work, ensure all necessary PPE is in good condition and readily available.
-
Dispensing: Use spark-proof tools and explosion-proof equipment when handling the substance.[7] Ground and bond containers and receiving equipment to prevent static discharge.[8]
-
Heating: Avoid heating the compound with open flames. Use a well-controlled heating mantle, oil bath, or similar apparatus.
-
Housekeeping: Keep the work area clean and organized. Immediately clean up any small spills using an appropriate absorbent material.
C. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from heat, sparks, open flames, and other ignition sources.[7][8]
-
Store separately from incompatible materials such as strong oxidizing agents.
III. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all liquid and solid waste in designated, properly labeled, and sealed containers.
-
Container Labeling: Clearly label waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office. Do not pour down the drain.[7]
IV. Emergency Procedures
A. Spill Response Workflow:
Caption: Workflow for responding to a chemical spill.
B. First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][7] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][9] |
V. Logical Relationship of Safety Measures
Caption: Hierarchy of controls and their relationship to operational safety.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 3. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 4. epa.gov [epa.gov]
- 5. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 6. chlorinetechservices.co.za [chlorinetechservices.co.za]
- 7. fishersci.com [fishersci.com]
- 8. htpchem.com [htpchem.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
